N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Description
Propriétés
Formule moléculaire |
C57H89ClN2O16 |
|---|---|
Poids moléculaire |
1093.79 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
Clé InChI |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a bifunctional, near-infrared (NIR) fluorescent labeling reagent. This document details its molecular characteristics, optical properties, and provides illustrative experimental protocols for its application in bioconjugation and cellular imaging.
Core Properties of this compound
This compound is a specialized chemical compound designed for bioconjugation, featuring a fluorescent cyanine 5 (Cy5) core flanked by two distinct polyethylene glycol (PEG) chains. One chain is a methoxy-terminated PEG with nine ethylene glycol units (m-PEG9), while the other is a carboxylic acid-terminated PEG with five ethylene glycol units (PEG5-acid). This asymmetric design imparts unique properties beneficial for a range of applications in research and drug development.
The m-PEG9 moiety enhances the hydrophilicity of the molecule, which improves its solubility in aqueous buffers and helps to reduce non-specific binding to proteins and cell surfaces. The PEG5-acid provides a reactive handle—a terminal carboxylic acid—that can be readily conjugated to primary amines on biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond. This reaction is typically facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
The core of the molecule is the Cy5 dye, a bright and photostable fluorophore that absorbs light in the far-red region of the spectrum and emits in the near-infrared range. This is particularly advantageous for biological imaging applications as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [1] |
| Molecular Weight | 1093.77 g/mol | [1] |
| CAS Number | 2107273-26-5 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Blue solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and application of this compound.
Synthesis of this compound
The synthesis of this asymmetric PEGylated Cy5 derivative is a multi-step process. Below is a representative synthetic scheme.
Materials:
-
m-PEG9-amine
-
HOOC-PEG5-N-hydroxysuccinimidyl ester (HOOC-PEG5-NHS ester)
-
Cyanine5-bis-N-hydroxysuccinimidyl ester (Cy5-bis-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Step 1: Synthesis of m-PEG9-NH-Cy5-NHS ester.
-
Dissolve Cy5-bis-NHS ester in anhydrous DMF.
-
Add a solution of m-PEG9-amine in anhydrous DMF dropwise to the Cy5 solution in the presence of triethylamine. The molar ratio should be carefully controlled to favor mono-substitution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Step 2: Synthesis of this compound.
-
To the reaction mixture containing the intermediate product, add a solution of HOOC-PEG5-amine in anhydrous DMF.
-
Continue the reaction at room temperature for another 2-4 hours, protected from light.
-
-
Step 3: Purification.
-
The crude product is purified by preparative reverse-phase HPLC to separate the desired product from starting materials and side products.
-
The collected fractions containing the pure product are pooled and lyophilized to obtain the final product as a blue solid.
-
Conjugation to a Target Protein
This protocol describes the conjugation of the terminal carboxylic acid of this compound to primary amines on a target protein.
Materials:
-
This compound
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Protein:
-
Add the activated Cy5-PEG-acid solution to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
The purified protein-Cy5 conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications.
Targeted Drug Delivery
The bifunctional nature of this compound allows it to be used as a fluorescent linker in targeted drug delivery systems. A targeting ligand (e.g., an antibody or peptide) can be conjugated to the PEG-acid terminus, while the m-PEG9 end can be attached to a nanoparticle or drug carrier. The Cy5 fluorophore enables the tracking and visualization of the drug delivery vehicle in vitro and in vivo.
Cellular Imaging and Signaling Pathway Analysis
When conjugated to a molecule that binds to a specific cellular target, this compound can be used to visualize and track the localization and trafficking of that target within living cells. For example, if conjugated to a ligand for a cell surface receptor, it can be used to study receptor-mediated endocytosis.
By using fluorescence microscopy, researchers can follow the path of the Cy5-labeled ligand as it binds to the receptor, is internalized into endosomes, and is then trafficked to other cellular compartments such as lysosomes for degradation or recycled back to the cell surface. This allows for the detailed study of signaling pathways and the effects of drugs on these processes.
References
An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a heterobifunctional fluorescent dye and linker. This molecule is of significant interest in biomedical research and drug development, particularly in the fields of bioconjugation, fluorescence imaging, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is an asymmetrical cyanine dye derivative featuring two distinct polyethylene glycol (PEG) chains. One terminus is capped with a methoxy group (m-PEG9), rendering it chemically inert, while the other is functionalized with a carboxylic acid (PEG5-acid), providing a reactive handle for conjugation to biomolecules. The core of the molecule is the Cy5 fluorophore, a near-infrared (NIR) dye known for its high extinction coefficient and fluorescence quantum yield in the red part of the spectrum, a region with minimal autofluorescence from biological tissues.
The presence of the hydrophilic PEG chains enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye, reduces non-specific binding to proteins and surfaces, and can improve the pharmacokinetic properties of conjugates.[1][2]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| CAS Number | 2107273-26-5 | [1][][4] |
| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [][4][] |
| Molecular Weight | ~1093.8 g/mol | [1][][4][] |
| Purity | ≥97% | [1][4] |
| Excitation Maximum (λ_max,abs_) | ~649 nm | [1] |
| Emission Maximum (λ_max,em_) | ~667 nm | [1] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Proposed Synthesis Pathway
The following is a proposed multi-step synthesis workflow:
Step 1: Synthesis of PEGylated Indolenine Precursors
The first phase of the synthesis involves the preparation of two distinct N-functionalized indolenine derivatives.
-
1a. Synthesis of N-(m-PEG9)-2,3,3-trimethyl-3H-indoleninium: This can be achieved by the N-alkylation of 2,3,3-trimethylindolenine with a reactive derivative of m-PEG9, such as m-PEG9-tosylate or m-PEG9-bromide, in a suitable organic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base.
-
1b. Synthesis of N-(t-butyl-ester-PEG5)-2,3,3-trimethyl-3H-indoleninium: Similarly, 2,3,3-trimethylindolenine is N-alkylated with a protected form of the PEG5-acid, for example, t-butyl-ester-PEG5-tosylate. The t-butyl ester group serves as a protecting group for the carboxylic acid to prevent it from participating in side reactions during the dye formation.
Step 2: Formation of the Asymmetrical Cyanine Dye
This step involves the condensation of one of the PEGylated indoleninium salts with a suitable polymethine bridge-forming reagent, followed by reaction with the second PEGylated indoleninium salt. A common reagent for this purpose is glutaconaldehyde dianil hydrochloride.
-
2a. Hemicyanine Formation: The N-(m-PEG9)-indoleninium is reacted with glutaconaldehyde dianil hydrochloride in a solvent such as acetic anhydride or a mixture of acetic acid and pyridine. This forms an intermediate hemicyanine.
-
2b. Asymmetric Dye Formation: The second precursor, N-(t-butyl-ester-PEG5)-indoleninium, is then added to the reaction mixture. The condensation reaction proceeds to form the protected, asymmetrical Cy5 dye.
Step 3: Deprotection and Purification
The final step is the removal of the t-butyl ester protecting group to reveal the free carboxylic acid, followed by purification of the final product.
-
3a. Deprotection: The protected Cy5 dye is treated with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), to cleave the t-butyl ester and yield the final product, this compound.
-
3b. Purification: The crude product is then purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the highly pure target molecule.
Experimental Protocols
The following are generalized experimental protocols for key reactions in the proposed synthesis. These should be considered as a starting point and may require optimization for specific laboratory conditions and reagent batches.
Protocol 3.1: General Procedure for N-Alkylation of Indolenine
-
Dissolve 2,3,3-trimethylindolenine (1 equivalent) in anhydrous acetonitrile.
-
Add the PEG-tosylate derivative (m-PEG9-tosylate or t-butyl-ester-PEG5-tosylate) (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a non-polar solvent like diethyl ether. Otherwise, remove the solvent under reduced pressure.
-
The crude indoleninium salt can often be used in the next step without further purification.
Protocol 3.2: General Procedure for Asymmetrical Cy5 Dye Synthesis
-
Suspend the N-(m-PEG9)-indoleninium salt (1 equivalent) and glutaconaldehyde dianil hydrochloride (0.5 equivalents) in acetic anhydride.
-
Heat the mixture at approximately 120°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add the N-(t-butyl-ester-PEG5)-indoleninium salt (1 equivalent) and pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by UV-Vis spectroscopy or LC-MS.
-
Once the reaction is complete, precipitate the crude dye by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
Protocol 3.3: General Procedure for t-Butyl Ester Deprotection
-
Dissolve the protected Cy5 dye in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
-
Dissolve the crude product in a suitable solvent for purification.
Protocol 3.4: Purification by RP-HPLC
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the solution onto a C18 reverse-phase column.
-
Elute the product using a gradient of increasing acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at the absorbance maximum of the dye (~649 nm).
-
Collect the fractions containing the pure product.
-
Lyophilize the collected fractions to obtain the final product as a solid.
Applications and Experimental Workflows
The bifunctional nature of this compound makes it a versatile tool in various research applications. The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to form stable amide bonds.
4.1. Bioconjugation Workflow
The general workflow for conjugating this compound to a protein is as follows:
4.2. Use as a PROTAC Linker
This compound is described as a PEG-based PROTAC linker.[] In this context, the carboxylic acid would be used to attach a ligand for a target protein, while the other end of a similar bifunctional linker would be attached to a ligand for an E3 ubiquitin ligase. The Cy5 fluorophore allows for the tracking and visualization of the PROTAC molecule.
The logical relationship in a PROTAC system is as follows:
References
An In-depth Technical Guide to the Solubility and Stability of PEGylated Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of PEGylated Cyanine 5 (Cy5) dyes, focusing on their solubility and stability. Understanding these characteristics is paramount for the successful design, formulation, and application of Cy5-based conjugates in research, diagnostics, and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to aid in the effective use of these powerful fluorescent probes.
Introduction to PEGylated Cy5 Dyes
Cyanine 5 (Cy5) is a far-red fluorescent dye widely utilized for labeling biomolecules due to its high extinction coefficient and fluorescence quantum yield in the near-infrared region, which minimizes background fluorescence from biological samples. However, the inherent hydrophobicity of the parent Cy5 molecule can lead to poor solubility in aqueous buffers and a propensity for aggregation, limiting its utility in many biological applications.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations. The hydrophilic and flexible nature of PEG enhances the aqueous solubility of Cy5, prevents aggregation, and can improve the pharmacokinetic profile of labeled conjugates by reducing renal clearance and immunogenicity.[1][2]
This guide will delve into the specifics of the solubility and stability of these modified dyes, providing the necessary technical details for their effective implementation.
Solubility of PEGylated Cy5 Dyes
The addition of PEG chains dramatically improves the solubility of Cy5 in aqueous solutions. While the parent Cy5 structure is sparingly soluble in water, PEGylated versions are readily soluble in a variety of aqueous buffers and polar organic solvents.
Qualitative Solubility
Product datasheets for various commercially available PEGylated Cy5 derivatives consistently report their solubility in water, chloroform, and dimethyl sulfoxide (DMSO).[3][4][5] This broad solubility profile makes them versatile for a range of bioconjugation and formulation strategies.
Quantitative Solubility Data
Obtaining precise quantitative solubility data (e.g., in mg/mL or molarity) for PEGylated Cy5 is often dependent on the specific construct, including the length and structure of the PEG chain and the nature of any terminal functional groups. However, we can infer a significant increase in solubility compared to non-PEGylated Cy5. For instance, the triethylamine salt of a non-PEGylated Cy5 has a reported solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[6] PEGylation is expected to substantially increase this value.
Table 1: Solubility of Cy5 and PEGylated Cy5 Derivatives
| Compound | Solvent/Buffer | Solubility | Reference |
| Cy5 (triethylamine salt) | PBS, pH 7.2 | ~10 mg/mL | [6] |
| Cy5-PEG-Amine | Water, Chloroform, DMSO | Soluble (quantitative data not specified) | [3] |
| Cy5-PEG-COOH | Water, Chloroform, DMSO | Soluble (quantitative data not specified) | [5] |
| DSPE-PEG-Cy5 | Water, DMSO, DCM, DMF | Soluble (quantitative data not specified) | [7] |
Note: "Soluble" indicates that the compound dissolves to a sufficient concentration for typical bioconjugation and imaging applications, as stated by the manufacturers.
Factors Influencing Solubility
The solubility of PEGylated Cy5 dyes is influenced by several factors, which can be manipulated to optimize performance for specific applications.
-
PEG Chain Length and Structure: Longer PEG chains generally lead to higher aqueous solubility. The structure of the PEG (linear vs. branched) can also play a role.
-
Terminal Functional Groups: The presence of charged or polar functional groups (e.g., carboxyl, amine, sulfo groups) can further enhance water solubility.
-
Solvent/Buffer Properties: The pH, ionic strength, and presence of co-solvents in the buffer system can all impact the solubility of the dye conjugate.
-
Temperature: Solubility typically increases with temperature, although this effect is generally less pronounced for highly soluble PEGylated compounds.
Stability of PEGylated Cy5 Dyes
The stability of a fluorescent dye is a critical parameter that dictates its shelf-life and performance in experimental applications. Key aspects of stability include photostability, pH stability, thermal stability, and long-term storage stability.
Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. Cy5, like many cyanine dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence. PEGylation can influence photostability, and understanding these effects is crucial for quantitative fluorescence imaging.
3.1.1. Mechanisms of Photodegradation
The photodegradation of Cy5 can proceed through several pathways, often involving the formation of reactive oxygen species (ROS). The excited triplet state of the dye can react with molecular oxygen to produce singlet oxygen, which can then attack the polymethine chain of the Cy5 molecule, leading to its cleavage and a loss of fluorescence.[8] Another documented degradation pathway involves the photoconversion of Cy5 to a Cy3-like species through the excision of a C2H2 unit from the polymethine bridge.[9][10]
3.1.2. Quantitative Photostability Data
Table 2: Photostability Parameters of Cy5 and Related Dyes
| Compound | Conditions | Parameter | Value | Reference |
| Cy5 | In absence of silver particles | Quantum Yield | 0.20 | [11] |
| Cy5 | - | Photobleaching Rate (kb) | Higher than ATTO 647N and ATTO 655 | [13] |
| Cy5-COT | - | Quantum Yield Increase | 25% | [14] |
| Cy5-Trolox | - | Quantum Yield Decrease | 20% | [14] |
pH Stability
The fluorescence of many dyes is sensitive to the pH of the surrounding medium. However, the fluorescence intensity of Cy5 and its sulfonated derivatives has been shown to be largely independent of pH in the range of 3.5 to 8.3. This stability across a broad pH range is advantageous for biological experiments where pH can vary between different cellular compartments. While PEGylation is not expected to significantly alter this inherent pH stability, it can help to maintain the local microenvironment around the dye, further ensuring consistent fluorescence.[15]
Thermal Stability
Thermal stability is crucial for both the storage of the dye and its performance in applications that involve temperature changes, such as thermal shift assays or in vivo imaging. While detailed kinetic studies on the thermal degradation of PEGylated Cy5 are limited, the covalent attachment of PEG to proteins has been shown to increase their thermal stability.[16] It is reasonable to expect that the PEG chain can offer some protection to the Cy5 molecule from thermal degradation.
Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring the change in mass of a sample as a function of temperature. For PEG itself, the degradation temperature varies with molecular weight.
Long-Term Storage Stability
Proper storage is essential to maintain the integrity and performance of PEGylated Cy5 dyes. Manufacturers typically recommend storing these products at -20°C, desiccated, and protected from light.[3][5] Under these conditions, the dyes are generally stable for extended periods. One study on cRGDY-PEG-Cy5-C' dots, a nanoparticle construct incorporating PEGylated Cy5, demonstrated a shelf life of over two years when stored at 4°C in deionized water.[17]
Table 3: Recommended Long-Term Storage Conditions for PEGylated Cy5
| Compound | Storage Temperature | Atmosphere | Light Conditions | Expected Stability | Reference |
| Cy5-PEG-Amine | -20°C | Desiccated, Inert Gas | Protected from light | ≥ 4 years (for Cy5 salt) | [3][6] |
| Cy5-PEG-COOH | -20°C | Desiccated, Inert Gas | Protected from light | Not specified | [5] |
| cRGDY-PEG-Cy5-C' dots | 4°C | Aqueous solution | Not specified | > 2 years | [17] |
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of PEGylated Cy5 dyes.
Protocol for Determining Aqueous Solubility
This protocol is adapted from standard methods for determining the solubility of drug compounds and can be applied to PEGylated dyes.
Objective: To determine the quantitative aqueous solubility of a PEGylated Cy5 dye.
Materials:
-
PEGylated Cy5 dye
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Micro-stir bars
-
Vials
-
Centrifuge
-
UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the PEGylated Cy5 dye to a known volume of the aqueous buffer in a vial containing a micro-stir bar. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Seal the vial and stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with the same buffer to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary.
-
Measure the absorbance of the diluted solution at the absorption maximum of Cy5 (around 650 nm).
-
Calculate the concentration of the dye in the saturated solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the PEGylated Cy5 dye.
Protocol for Assessing Photostability
This protocol describes a method to measure the photobleaching rate of a PEGylated Cy5 dye in solution.
Objective: To assess the photostability of a PEGylated Cy5 dye under continuous illumination.
Materials:
-
PEGylated Cy5 dye solution of known concentration
-
Fluorometer or fluorescence microscope with a stable light source
-
Quartz cuvette or imaging chamber
-
Appropriate excitation and emission filters for Cy5
Procedure:
-
Prepare a solution of the PEGylated Cy5 dye in the desired buffer at a concentration that gives a strong but not saturating fluorescence signal.
-
Place the solution in the quartz cuvette or imaging chamber.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Record the fluorescence emission intensity at regular time intervals over a period sufficient to observe a significant decrease in signal.
-
Plot the fluorescence intensity as a function of time.
-
The data can be fit to an exponential decay function to determine the photobleaching rate constant (kb). A single or multi-exponential fit may be required depending on the complexity of the photobleaching process.
-
The photobleaching quantum yield (Φb) can be calculated if the photon flux and absorption cross-section of the dye are known.
Protocol for Evaluating pH Stability
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of a PEGylated Cy5 dye.
Objective: To evaluate the stability of the fluorescence signal of a PEGylated Cy5 dye over a range of pH values.
Materials:
-
PEGylated Cy5 dye
-
A series of buffers with different pH values (e.g., pH 4 to 10)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the PEGylated Cy5 dye in a neutral buffer (e.g., PBS, pH 7.4).
-
Prepare a series of solutions by diluting the stock solution into the different pH buffers to the same final concentration.
-
Measure the fluorescence emission spectrum of each solution using the same instrument settings (excitation wavelength, slit widths, etc.).
-
Plot the maximum fluorescence intensity as a function of pH.
-
A stable dye will show minimal variation in fluorescence intensity across the tested pH range.
Protocol for Assessing Thermal Stability
This protocol describes a method to assess the thermal stability of a PEGylated Cy5 dye using a thermal shift assay approach.
Objective: To determine the thermal degradation profile of a PEGylated Cy5 dye.
Materials:
-
PEGylated Cy5 dye solution
-
Real-time PCR instrument or a dedicated thermal shift assay instrument with fluorescence detection
-
Appropriate reaction tubes or plates
Procedure:
-
Prepare a solution of the PEGylated Cy5 dye in the desired buffer.
-
Aliquot the solution into the reaction tubes or plate.
-
Place the samples in the instrument.
-
Program the instrument to slowly increase the temperature (e.g., 1°C/minute) over a desired range (e.g., 25°C to 95°C).
-
Monitor the fluorescence intensity of the Cy5 dye as a function of temperature.
-
Plot the fluorescence intensity versus temperature. A sharp decrease in fluorescence at a specific temperature may indicate thermal degradation of the dye. The temperature at which the fluorescence intensity is halved can be considered the melting or degradation temperature (Tm).
Conclusion
PEGylation is a highly effective strategy for improving the solubility and stability of Cy5 dyes, making them more suitable for a wide range of biological applications. This guide has provided a summary of the key solubility and stability characteristics of PEGylated Cy5, along with detailed experimental protocols for their assessment. By understanding and controlling these properties, researchers and drug development professionals can optimize the performance of their Cy5-based conjugates and ensure the reliability and reproducibility of their experimental results. Further research is warranted to establish a more comprehensive quantitative database of these properties for a wider range of PEGylated Cy5 constructs.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocs.net [nanocs.net]
- 4. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]
- 5. nanocs.net [nanocs.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSPE-PEG-CY5.5, MW 2,000 | BroadPharm [broadpharm.com]
- 12. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cancer-Targeting Ultrasmall Silica Nanoparticles for Clinical Translation: Physicochemical Structure and Biological Property Correlations - PMC [pmc.ncbi.nlm.nih.gov]
The "Stealth" Advantage: A Technical Guide to the Role of PEG Chains in Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular imaging and diagnostics, the quest for brighter, more stable, and highly specific fluorescent probes is paramount. The conjugation of polyethylene glycol (PEG) chains to these probes, a process known as PEGylation, has emerged as a transformative strategy to enhance their performance. This in-depth technical guide explores the multifaceted role of PEG chains in fluorescent probes, providing a comprehensive overview of their impact on photophysical properties, biocompatibility, and in vivo performance.
Core Principles of PEGylation in Fluorescent Probe Design
Polyethylene glycol is a hydrophilic and biocompatible polymer that, when attached to fluorescent probes, imparts a "stealth" character, shielding the fluorophore from undesirable interactions with the biological environment. This shielding effect manifests in several key advantages:
-
Enhanced Hydrophilicity and Solubility: Many organic fluorophores are inherently hydrophobic, leading to aggregation in aqueous biological media. PEGylation significantly increases the water solubility of these probes, preventing aggregation-induced quenching and ensuring their availability for target interaction.[]
-
Reduced Nonspecific Binding: The flexible and hydrophilic PEG chains create a hydration layer around the probe, sterically hindering nonspecific interactions with proteins and cell membranes.[2][3] This leads to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio, which is critical for sensitive imaging applications.
-
Improved Photophysical Properties: PEGylation can enhance the quantum yield of fluorescent probes by preventing self-quenching that occurs when fluorophores aggregate.[2][3] This results in brighter probes that are more easily detected.
-
Altered Pharmacokinetics and Biodistribution: The increased hydrodynamic radius of PEGylated probes leads to reduced renal clearance and a longer circulation half-life in vivo.[4][5] This extended circulation time allows for greater accumulation at the target site, improving the efficacy of targeted imaging and therapeutic agents.
Quantitative Impact of PEGylation
The benefits of PEGylating fluorescent probes can be quantified through various experimental assessments. The following tables summarize key performance metrics, comparing PEGylated probes to their non-PEGylated counterparts.
Table 1: Comparison of Photophysical and In Vitro Properties
| Property | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |
| Relative Quantum Yield | 1.0 | 1.5 - 2.0 | 1.5x - 2.0x increase | [2][3] |
| Nonspecific Cell Binding (Arbitrary Units) | 100 | 10 - 30 | 3-10x decrease | [2][3] |
| Aqueous Solubility (mg/mL) | Low (<0.1) | High (>1.0) | >10x increase | [] |
| Aggregation Tendency | High | Low | Significantly reduced | [] |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Change/Improvement | Reference |
| Blood Half-life (t½) | Short (minutes) | Long (hours) | Significant increase | [4][5] |
| Renal Clearance | High | Low | Significantly reduced | [4] |
| Tumor Accumulation (%ID/g) | Lower | Higher | 1.5x - 3x increase | [2][4] |
| Liver/Spleen Uptake (%ID/g) | Higher | Lower | Reduced | [4] |
%ID/g = percentage of injected dose per gram of tissue
Key Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific advancement. This section provides detailed methodologies for key experiments used to characterize and evaluate PEGylated fluorescent probes.
Synthesis of PEGylated Fluorescent Probes
The synthesis of a PEGylated fluorescent probe typically involves the covalent conjugation of a PEG derivative to a fluorophore that has been functionalized with a reactive group.
Materials:
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Methoxy-PEG-amine (or other functionalized PEG)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography (SEC) column
-
Lyophilizer
Protocol:
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Add a 1.2 to 2-fold molar excess of methoxy-PEG-amine to the dye solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the PEGylated probe using an appropriate SEC column to remove unreacted starting materials and byproducts.
-
Collect the fractions containing the purified product and confirm its identity and purity using techniques such as mass spectrometry and NMR.
-
Lyophilize the purified product to obtain a stable powder.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the unknown sample to a standard with a known quantum yield.[6][7][8][9]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
PEGylated and non-PEGylated probe solutions of varying concentrations
Protocol:
-
Prepare a series of five dilutions for both the standard and the sample (PEGylated or non-PEGylated probe) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, and n is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both).
Assessment of Nonspecific Binding by Flow Cytometry
Flow cytometry provides a quantitative measure of the nonspecific binding of fluorescent probes to cells.[10][11][12][13]
Materials:
-
Flow cytometer
-
Cell line of interest (e.g., a cancer cell line not expressing the target receptor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
PEGylated and non-PEGylated fluorescent probes
-
Propidium iodide (PI) or other viability dye
Protocol:
-
Culture the cells to 70-80% confluency.
-
Harvest the cells and wash them twice with cold PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with varying concentrations of the PEGylated and non-PEGylated fluorescent probes for 30-60 minutes at 4°C in the dark. A control group with no probe should also be included.
-
Wash the cells three times with cold PBS with 1% BSA to remove unbound probes.
-
Resuspend the cells in PBS and add a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition. A lower MFI indicates reduced nonspecific binding.
Visualizing the Role of PEGylated Probes
Graphical representations can elucidate complex biological processes and experimental designs. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by PEGylated probes and a typical experimental workflow.
RGD-PEG Probe Targeting Integrin and Activating STING Signaling
PEGylated probes can be functionalized with targeting moieties, such as the RGD peptide, to direct them to specific cellular receptors. The binding of an RGD-PEG probe to integrin receptors on tumor cells can initiate downstream signaling cascades, such as the STING pathway, which is relevant for cancer immunotherapy.[14][15][16]
Workflow for Fluorescence-Guided Surgery
PEGylated fluorescent probes are increasingly being used in fluorescence-guided surgery to delineate tumor margins for more precise resection.[17][18][19][20][21]
Conclusion
The incorporation of PEG chains into fluorescent probes represents a significant advancement in the field of molecular imaging and diagnostics. By improving solubility, reducing nonspecific binding, enhancing photophysical properties, and optimizing pharmacokinetic profiles, PEGylation has paved the way for the development of highly sensitive and specific probes for a wide range of research and clinical applications. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful technology in their pursuit of scientific discovery and therapeutic innovation.
References
- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 12. math.ucla.edu [math.ucla.edu]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. researchgate.net [researchgate.net]
- 15. RGD targeted magnetic ferrite nanoparticles enhance antitumor immunotherapeutic efficacy by activating STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Advances in fluorescent-image guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence-guided surgery: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Guided Surgery [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Utility of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a polyethylene glycol (PEG)-based PROTAC linker incorporating a Cy5 fluorescent dye. We will delve into its structural components, its role in PROTAC synthesis, and its application in various experimental assays for the characterization of PROTACs. This guide will serve as a valuable resource for researchers in the field of targeted protein degradation, offering detailed methodologies and data interpretation frameworks.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that function through stoichiometric binding, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.
The linker is not merely a passive spacer but plays a crucial role in PROTAC function. Its length, composition, and attachment points influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation. PEG linkers are widely used in PROTAC design due to their ability to improve aqueous solubility, cell permeability, and provide conformational flexibility.
Properties of this compound
This compound is a bifunctional linker designed for the synthesis of fluorescently labeled PROTACs. Its key features are:
-
PEG Backbone: The linker consists of a total of 14 polyethylene glycol units (PEG9 and PEG5), providing a flexible and hydrophilic spacer. This enhances the solubility of the resulting PROTAC, a common challenge in PROTAC development. The length of the PEG chain can be critical for optimal ternary complex formation.
-
Terminal Carboxylic Acid: The PEG5-acid terminus provides a reactive handle for conjugation to a primary or secondary amine on either the POI ligand or the E3 ligase ligand via amide bond formation.
-
Cy5 Fluorescent Dye: The incorporation of Cy5, a far-red fluorescent dye, allows for the direct visualization and quantification of the PROTAC in various assays. This is invaluable for studying the mechanism of action, cellular localization, and binding kinetics of the PROTAC.
| Property | Value |
| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ |
| Molecular Weight | 1093.77 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
| Excitation Maximum (Cy5) | ~649 nm |
| Emission Maximum (Cy5) | ~667 nm |
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this linker typically involves a standard amide coupling reaction. The following is a generalized protocol.
Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Amine-containing ligand (for POI or E3 ligase)
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve this compound and the amine-containing ligand in an anhydrous solvent in a reaction vessel.
-
Activation: Add the coupling agent and the base to the reaction mixture. The molar ratio of reactants will need to be optimized, but a slight excess of the coupling agent and base is common.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Diagram of the PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a Cy5-labeled PROTAC.
Experimental Characterization of the Cy5-Labeled PROTAC
The fluorescent nature of the PROTAC synthesized with this linker allows for a range of insightful experiments.
In Vitro Protein Degradation
The primary function of a PROTAC is to induce the degradation of the target protein. This is typically quantified by Western blotting.
Experimental Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the POI
-
Cy5-labeled PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the Cy5-labeled PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE, followed by transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Diagram of the Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The Cy5 label on the PROTAC is ideal for studying this process using fluorescence-based techniques.
Experimental Protocol: Fluorescence Polarization (FP) Assay
Materials:
-
Cy5-labeled PROTAC
-
Purified POI
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Assay buffer
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the Cy5-labeled PROTAC and one of the proteins (e.g., POI) at a concentration that ensures significant binding.
-
Titration: Titrate the second protein (e.g., E3 ligase) into the wells.
-
Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the titrated protein concentration. An increase in polarization indicates the formation of a larger complex (the ternary complex). This can be used to determine the binding affinity of the ternary complex.
Cellular Uptake and Localization
The Cy5 dye allows for direct visualization of the PROTAC's cellular uptake and subcellular localization using fluorescence microscopy.
Experimental Protocol: Live-Cell Imaging
Materials:
-
Cells cultured on glass-bottom dishes
-
Cy5-labeled PROTAC
-
Live-cell imaging medium
-
Fluorescence microscope with environmental control (temperature, CO₂)
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere.
-
Treatment: Replace the culture medium with live-cell imaging medium containing the Cy5-labeled PROTAC at the desired concentration.
-
Imaging: Immediately place the dish on the microscope stage and acquire images in the Cy5 channel over time. Co-localization with fluorescently tagged cellular markers can be used to determine the subcellular distribution of the PROTAC.
-
Analysis: Analyze the images to quantify the cellular uptake and monitor the localization of the PROTAC over time.
Quantitative Data Presentation
A crucial aspect of PROTAC characterization is the quantitative assessment of its performance. The following tables provide a template for summarizing key data.
Table 1: In Vitro Degradation Parameters
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cy5-PROTAC-X | POI-A | Cell Line 1 | Value | Value |
| Cy5-PROTAC-X | POI-A | Cell Line 2 | Value | Value |
Table 2: Ternary Complex Formation and Binding Affinities
| PROTAC ID | Binary Binding (POI) K_d (nM) | Binary Binding (E3) K_d (nM) | Ternary Complex K_d (nM) | Cooperativity (α) |
| Cy5-PROTAC-X | Value | Value | Value | Value |
Conclusion
This compound is a versatile and valuable tool for the development and characterization of PROTACs. Its PEG backbone provides favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation. The integrated Cy5 fluorescent dye enables a suite of powerful fluorescence-based assays that provide deep insights into the PROTAC's mechanism of action, from cellular uptake and localization to the kinetics of ternary complex formation. This in-depth technical guide provides the necessary framework for researchers to effectively utilize this linker in their quest to develop novel and potent targeted protein degraders.
A Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and practical applications of near-infrared (NIR) fluorescent dyes in preclinical and clinical in vivo imaging. NIR imaging offers significant advantages for visualizing biological processes in living organisms, primarily due to the reduced absorption and scattering of light by endogenous chromophores like hemoglobin and water in the NIR window (700-1700 nm). This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.
The Near-Infrared Advantage in Biological Imaging
The utility of NIR fluorescence imaging stems from the unique optical properties of biological tissues. The "NIR window" is typically divided into two main regions:
-
NIR-I (700-950 nm): This region offers a significant improvement over the visible spectrum, with reduced tissue autofluorescence and light scattering. Many commercially available dyes and imaging systems are optimized for this range.
-
NIR-II (1000-1700 nm): Imaging in this longer wavelength window provides even greater advantages, including further reduced scattering for higher spatial resolution at depth and minimal autofluorescence, leading to exceptionally clear images.
The primary benefits of leveraging the NIR window for in vivo imaging include:
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures and tumors.
-
High Signal-to-Background Ratio: The low autofluorescence of tissues in the NIR range results in clearer images with enhanced contrast between the target and surrounding tissues.
-
Reduced Phototoxicity and Photodamage: The lower energy of NIR light minimizes damage to biological samples, making it ideal for longitudinal studies in living animals.
-
Real-Time Imaging: NIR fluorescence imaging provides dynamic, real-time visualization of biological processes, such as blood flow, biodistribution of therapeutics, and cellular trafficking.
Despite these advantages, researchers should be aware of challenges such as the limited number of FDA-approved NIR dyes and the potential for non-specific dye accumulation in tissues.
Core Classes of Near-Infrared Dyes
A variety of organic small-molecule dyes have been developed for NIR fluorescence imaging. The most prominent classes include cyanine, squaraine, and phthalocyanine dyes.
-
Cyanine Dyes: This is the most widely used class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. Indocyanine Green (ICG) is the only NIR fluorescent dye approved by the US Food and Drug Administration (FDA) for clinical use. Cyanine dyes like IRDye 800CW and Cy5.5 are extensively used in preclinical research due to their high molar extinction coefficients and good quantum yields.
-
Squaraine Dyes: These dyes are known for their sharp and intense absorption and emission peaks in the NIR region. They possess high molar extinction coefficients and good photostability. However, their application can be limited by their susceptibility to nucleophilic attack in aqueous environments.
-
Phthalocyanine Dyes: Phthalocyanines are large macrocyclic compounds that can chelate various metal ions. They exhibit strong absorption in the NIR region and are highly photostable. Their hydrophobicity can be a challenge, often requiring formulation strategies to improve their solubility in biological media.
Quantitative Comparison of Common NIR Dyes
The selection of an appropriate NIR dye is critical for successful in vivo imaging and depends on its photophysical properties. The following table summarizes key parameters for several commonly used NIR dyes.
| Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Molecular Weight ( g/mol ) |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.01-0.1 (solvent dependent) | 774.96 |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 | 1166.2 |
| Cy5.5 | 678 | 695 | ~250,000 | ~0.28 | ~1100 |
| Methylene Blue | ~665 | ~685 | ~95,000 | ~0.03 | 319.85 |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules.
Experimental Workflow for In Vivo NIR Fluorescence Imaging
A typical experimental workflow for preclinical in vivo NIR fluorescence imaging in a mouse model is outlined below. This process involves several key steps from probe administration to data analysis.
Detailed Methodologies:
-
Animal Model Preparation: Establish the desired animal model (e.g., subcutaneous or orthotopic tumor model) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
NIR Probe Preparation: Dissolve the NIR dye in a biocompatible solvent (e.g., sterile PBS or DMSO, followed by dilution). If using a targeted probe, perform the conjugation of the dye to the targeting moiety (e.g., antibody, peptide) and purify the conjugate.
-
Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane inhalation or injectable anesthetics like a ketamine/xylazine cocktail) to prevent movement during imaging.
-
Probe Administration: Administer the NIR probe to the animal via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The dose will depend on the specific probe and animal model.
-
Image Acquisition: Place the anesthetized animal in a preclinical in vivo imaging system. Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use appropriate excitation and emission filters for the specific NIR dye.
-
Region of Interest (ROI) Analysis: Use the imaging software to draw regions of interest around the target tissue (e.g., tumor) and background tissues.
-
Signal Quantification: Measure the fluorescence intensity within the ROIs to determine the signal-to-background ratio and quantify the probe accumulation over time.
-
Ex Vivo Validation: After the final imaging time point, euthanize the animal and excise the organs of interest. Image the excised organs to confirm the in vivo findings and perform histological analysis (e.g., fluorescence microscopy) to visualize the probe distribution at a cellular level.
Targeted NIR Probes and Signaling Pathways
To enhance specificity and reduce off-target accumulation, NIR dyes can be conjugated to targeting ligands that bind to specific biomarkers overexpressed on diseased cells, such as cancer cells. A common strategy is to target cell surface receptors, leading to receptor-mediated endocytosis of the NIR probe.
This pathway illustrates the mechanism by which a targeted NIR probe can be specifically internalized by cells expressing the target receptor, leading to an accumulation of the fluorescent signal within the cell. This targeted approach significantly improves the diagnostic accuracy and can also be leveraged for therapeutic applications by co-delivering a drug with the imaging agent.
This guide provides a foundational understanding of near-infrared fluorescent dyes for in vivo imaging. For further detailed protocols and specific applications, researchers are encouraged to consult the primary literature and manufacturer's guidelines for specific dyes and imaging systems.
An In-depth Technical Guide to Carboxylic Acid Functionalized Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carboxylic acid functionalized cyanine dyes, covering their core properties, synthesis, and applications in biomedical research and drug development. The inclusion of a carboxylic acid moiety provides a versatile handle for bioconjugation, enabling the attachment of these powerful fluorophores to a wide range of biomolecules.
Core Properties and Advantages
Carboxylic acid functionalized cyanine dyes are a class of organic fluorophores renowned for their bright fluorescence, high molar extinction coefficients, and tunable absorption and emission profiles, often in the near-infrared (NIR) window (650-900 nm).[1][2][3] This spectral range is particularly advantageous for biological applications due to reduced tissue autofluorescence, lower light scattering, and deeper tissue penetration.[2][3]
The defining feature of these dyes is the presence of one or more carboxylic acid (-COOH) groups. This functional group serves several key purposes:
-
Bioconjugation Handle: The carboxylic acid can be readily activated to form covalent bonds with primary amines on biomolecules such as proteins, antibodies, and peptides, a cornerstone of targeted imaging and drug delivery.[4][5][6]
-
Improved Water Solubility: The carboxyl group enhances the hydrophilicity of the cyanine dye scaffold, improving its solubility and stability in aqueous biological environments.[7]
-
Surface Anchoring: In applications like dye-sensitized solar cells, the carboxylate group can act as an anchor to metal oxide surfaces.[1]
Quantitative Data of Representative Dyes
The photophysical properties of cyanine dyes can be finely tuned by modifying their chemical structure, particularly the length of the polymethine chain.[7] Extending the chain by one double bond typically results in a redshift of approximately 100 nm in both absorption and emission maxima. The following tables summarize key quantitative data for a selection of carboxylic acid functionalized cyanine dyes, compiled from various sources to facilitate comparison.
| Dye Name/Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent | Reference |
| Carboxy-Cy3 | ~550-565 | ~570-580 | ~150,000 | ~0.1-0.2 | Aqueous Buffer | [6][7] |
| Carboxy-Cy5 | ~640-653 | ~662-675 | ~250,000 | ~0.2-0.3 | Aqueous Buffer | [2][8] |
| Carboxy-Cy5.5 | ~675-680 | ~695-700 | ~250,000 | ~0.2 | Aqueous Buffer | [7] |
| Carboxy-Cy7 | ~740-750 | ~770-780 | ~250,000 | ~0.1-0.2 | Aqueous Buffer | [7] |
| Pentamethine Dye (Propionic Acid Handle) | 648 | 667 | 98,000 | 0.28 | Methanol | [1] |
| Heptamethine Photocage Precursor | ~786-817 | ~809-840 | Not Reported | Comparable to ICG | PBS/DMSO | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dyes. Below are protocols for key experimental procedures.
Synthesis of a Carboxylic Acid Functionalized Pentamethine Cyanine Dye
This protocol is a generalized procedure based on common synthetic strategies.[2][5]
Materials:
-
(2,3,3-Trimethyl-3H-indol-5-yl)acetic acid
-
Ethyl iodide (or other alkylating agent)
-
Aniline derivative (e.g., N,N'-diphenylformamidine)
-
Acetic anhydride
-
Sodium acetate
-
Methanol or Ethanol
-
Pyridine
Procedure:
-
Quaternization of the Indolenine:
-
Dissolve (2,3,3-Trimethyl-3H-indol-5-yl)acetic acid in a suitable solvent like o-dichlorobenzene.
-
Add an excess of the alkylating agent (e.g., 6-bromohexanoic acid).
-
Heat the mixture at 120°C for 24 hours to form the quaternized indoleninium salt.
-
Cool the reaction and precipitate the product with a non-polar solvent like ether. Collect the solid by filtration.
-
-
Formation of the Hemicyanine Intermediate:
-
React the quaternized indoleninium salt with an aniline derivative (e.g., N,N'-diphenylformamidine) in a mixture of acetic acid and acetic anhydride.
-
Heat the reaction at reflux (around 110°C) for several hours.
-
This step forms an intermediate where the polymethine bridge is partially constructed.
-
-
Condensation to Form the Symmetrical Cyanine Dye:
-
Dissolve the hemicyanine intermediate and an equivalent of the quaternized indoleninium salt in a solvent like ethanol.
-
Add a base such as sodium acetate or pyridine.
-
Reflux the mixture for 3-5 hours. The solution will typically turn a deep blue or green color.
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
-
Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude dye using column chromatography on silica gel or by preparative HPLC.
-
Bioconjugation to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of a carboxylated cyanine dye to a protein, such as an antibody.
Materials:
-
Carboxylic acid functionalized cyanine dye
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 10 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Dissolve the carboxylic acid functionalized cyanine dye in a small amount of DMSO and then dilute in Activation Buffer.
-
Prepare a fresh solution of EDC and Sulfo-NHS in cold Activation Buffer.
-
Add a molar excess (typically 5-10 fold) of the EDC/Sulfo-NHS mixture to the dye solution.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to ~8.0-8.5 using a suitable buffer (e.g., carbonate-bicarbonate buffer). Note: Do not use amine-containing buffers like Tris.
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized but typically ranges from 5:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.
-
Separate the dye-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at the dye's λabs and the protein's absorbance at 280 nm.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Cyanine dye sample of interest
-
Quantum yield standard (e.g., another cyanine dye with a known Φf in the same solvent)
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
High-purity solvent (e.g., methanol or ethanol)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
-
Calculate Quantum Yield:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the slope from the plot, and η is the refractive index of the solvent (if different solvents are used, which is not recommended).
-
Visualizations: Workflows and Pathways
Diagrams created with Graphviz DOT language illustrate key processes involving these dyes.
Caption: Workflow for covalent labeling of proteins with carboxylic acid cyanine dyes.
Caption: Pathway for targeted tumor imaging using an antibody-cyanine dye conjugate.
This guide provides a foundational understanding and practical protocols for utilizing carboxylic acid functionalized cyanine dyes. Their versatility and excellent photophysical properties ensure their continued prominence in cutting-edge research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of symmetric, monofunctional cyanine dyes for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups - Google Patents [patents.google.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has become a cornerstone in the development of advanced biotherapeutics. The inclusion of a hydrophilic PEG spacer in bioconjugation strategies offers a multitude of advantages, profoundly enhancing the physicochemical and pharmacokinetic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other biological entities. This technical guide provides an in-depth exploration of the core benefits of utilizing hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways. By leveraging the unique properties of PEG, researchers can overcome significant challenges in drug development, leading to safer, more effective, and patient-friendly therapeutics.
Core Benefits of Employing a Hydrophilic PEG Spacer
The integration of a hydrophilic PEG spacer into a bioconjugate architecture imparts several critical benefits that address common challenges in drug development, such as poor solubility, rapid clearance, and immunogenicity.
Enhanced Solubility and Reduced Aggregation
A primary advantage of incorporating a PEG spacer is the significant improvement in the solubility of the bioconjugate.[1] Many therapeutic molecules, particularly potent cytotoxic payloads in ADCs, are hydrophobic and prone to aggregation in aqueous environments.[2] The hydrophilic nature of the PEG chain, with its repeating ethylene oxide units, creates a hydration shell around the molecule.[3][4] This not only enhances solubility but also prevents the formation of aggregates, which can compromise therapeutic efficacy and elicit an immune response.[2]
Prolonged Circulation Half-Life and Improved Pharmacokinetics
PEGylation dramatically extends the in vivo circulation time of bioconjugates.[5][6] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance.[7][8] Furthermore, the "stealth" properties conferred by the PEG chain shield the bioconjugate from uptake by the reticuloendothelial system (RES), further prolonging its presence in the bloodstream.[3] This extended half-life allows for less frequent dosing, improving patient compliance and convenience.[9] The length and architecture (linear vs. branched) of the PEG spacer can be tailored to fine-tune the pharmacokinetic profile.[7][10]
Reduced Immunogenicity and Antigenicity
The immune system can recognize therapeutic proteins as foreign, leading to the production of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions. The flexible and mobile PEG chain can mask immunogenic epitopes on the surface of the protein, reducing its recognition by the immune system.[1][8] This shielding effect minimizes the risk of an immunogenic response, enhancing the safety and long-term efficacy of the biotherapeutic.[11][12]
Enhanced Stability
The hydration shell created by the PEG spacer can also protect the bioconjugate from enzymatic degradation by proteases.[6] This increased stability in biological fluids ensures that the therapeutic molecule remains intact and active until it reaches its target.
Quantitative Data on the Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG spacers on the properties of bioconjugates.
Table 1: Effect of PEG Spacer Length on Pharmacokinetics of Poly-L-Lysine Dendrimers [7]
| Dendrimer Molecular Weight (kDa) | Elimination Half-Life (t½) | Renal Clearance |
| < 20 | 1 - 10 hours | Rapid |
| > 30 | 1 - 3 days | Poor |
Table 2: Influence of PEG Spacer Length on the Zeta Potential of DNA Polyplexes [13]
| PEG Length (kDa) | Zeta Potential (mV) |
| 2 | +28 to +30 |
| 5 | +10 |
| 10 | +10 |
| 20 | +5 |
| 30 | 0 |
Table 3: Comparative Stability of Linear vs. Cyclic PEG-T4 Lysozyme Conjugates [10][14][15][16]
| Conjugate | Melting Temperature (Tm) |
| T4 Lysozyme (unconjugated) | 56.8 °C |
| Linear PEG-T4 Lysozyme | 62.6 °C |
| Cyclic PEG-T4 Lysozyme | 63.2 °C |
Table 4: Impact of PEG Spacer Length on Dendritic Cell Targeting [6][17]
| Cell Type | Optimal PEG Linker Length for Targeting |
| DC2.4 (cell line) | 0.65 kDa |
| Bone Marrow-Derived Dendritic Cells (primary) | 5 kDa |
| Splenocytic Conventional Dendritic Cells type 1 (primary) | 5 kDa |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol for Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.
Protocol for Thiol-Reactive PEGylation using Maleimide[18]
This protocol details the conjugation of a maleimide-activated PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein or antibody fragment.[18][19][20][21]
Materials:
-
Protein or antibody fragment with available thiol groups
-
PEG-Maleimide
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Quenching reagent (e.g., free cysteine)
-
Purification equipment (SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[22] Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]
Characterization Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis[5][23][24][25][26]
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting aggregation in bioconjugate samples.
Procedure:
-
Sample Preparation: Filter the bioconjugate sample through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large aggregates.
-
Instrument Setup: Set the instrument parameters, including temperature and solvent viscosity.
-
Measurement: Pipette the filtered sample into a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI compared to the unconjugated molecule may indicate aggregation.
Characterization Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity[27][28][29][30][31]
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a bioconjugate and its target.
Procedure:
-
Sample Preparation: Dialyze both the bioconjugate (in the sample cell) and its binding partner (in the syringe) against the same buffer to minimize heats of dilution. Degas the solutions before use.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature and other parameters.
-
Loading: Load the bioconjugate into the sample cell and the binding partner into the injection syringe.
-
Titration: Perform a series of small injections of the binding partner into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the use of hydrophilic PEG spacers in bioconjugation.
Caption: A typical experimental workflow for the PEGylation of a protein and its subsequent characterization.
Caption: A streamlined workflow for the development and evaluation of an antibody-drug conjugate (ADC).
Caption: A decision-making workflow for achieving site-specific PEGylation of a therapeutic protein.
Caption: A simplified signaling pathway illustrating the intracellular trafficking of a PEGylated liposomal drug.
Conclusion
The use of hydrophilic PEG spacers in bioconjugation is a powerful and versatile strategy for enhancing the therapeutic potential of a wide range of biomolecules. By improving solubility, extending circulation half-life, reducing immunogenicity, and increasing stability, PEGylation addresses many of the key challenges faced in drug development. The ability to modulate these properties through the careful selection of PEG spacer length and architecture provides a high degree of control over the final characteristics of the bioconjugate. The experimental protocols and workflows provided in this guide offer a practical framework for the successful implementation of PEGylation strategies in a research and development setting. As our understanding of the interplay between PEG structure and biological function continues to grow, so too will the opportunities for creating novel and improved biotherapeutics.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Cyclic and Linear PEG Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. resources.tocris.com [resources.tocris.com]
- 22. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This near-infrared (NIR) dye is equipped with a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and minimizes non-specific binding. The terminal carboxylic acid on the PEG linker allows for a two-step conjugation to primary amines (e.g., lysine residues) on a target protein via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method results in a stable amide bond, creating a fluorescently tagged protein suitable for a variety of applications, including fluorescence imaging, flow cytometry, and other bioanalytical assays.
The two-step process involves the initial activation of the dye's carboxylic acid to form a semi-stable NHS ester, followed by the reaction of the activated dye with the amine-containing protein at a slightly basic pH. This approach provides control over the reaction and minimizes unwanted protein-protein crosslinking.[1][2]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Fluorescent dye for protein labeling |
| Target Protein | User-provided | Protein to be labeled |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Commercial Source | Activates carboxyl groups |
| NHS or Sulfo-NHS | Commercial Source | Stabilizes the EDC-activated intermediate |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | Lab-prepared | Buffer for the dye activation step |
| Conjugation Buffer (1X PBS, pH 7.2-8.0) | Lab-prepared | Buffer for the protein labeling reaction |
| Quenching Buffer (1 M Tris-HCl, pH 8.0) | Lab-prepared | Stops the labeling reaction |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Commercial Source | Solvent for reconstituting the dye |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | Purification of the labeled protein |
Experimental Protocols
This protocol is divided into four main stages: Preparation of Reagents, Activation of this compound, Protein Conjugation, and Purification of the Labeled Protein.
Diagram of the Chemical Labeling Pathway
Caption: Chemical pathway for the two-step protein labeling process.
Stage 1: Preparation of Reagents
-
Protein Preparation :
-
Dissolve the protein to be labeled in the Conjugation Buffer (1X PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[3] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Dye Solution Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.
-
-
EDC and NHS/Sulfo-NHS Preparation :
-
Equilibrate the EDC and NHS or Sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) immediately prior to the activation step. Do not store these solutions.
-
Stage 2: Activation of this compound
The activation reaction is most efficient at a pH between 4.5 and 7.2.[4]
-
In a microcentrifuge tube, add the desired volume of the 10 mM dye stock solution.
-
Add Activation Buffer to the dye.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the dye solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[1]
-
Incubate the reaction for 15 minutes at room temperature, protected from light.
Diagram of the Experimental Workflow
Caption: Experimental workflow for protein labeling and purification.
Stage 3: Protein Conjugation
The reaction of the NHS-activated dye with primary amines is most efficient at a pH between 7 and 8.[4]
-
Immediately add the activated dye solution from Stage 2 to the prepared protein solution. The recommended molar ratio of dye to protein can range from 10:1 to 20:1. This should be optimized for each specific protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
Stage 4: Purification of the Labeled Protein
It is crucial to remove unreacted dye and byproducts from the labeled protein.[5]
-
Quench the Reaction (Optional but Recommended) : Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification :
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with Conjugation Buffer (1X PBS).
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with the Conjugation Buffer. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will be retained longer on the column.
-
Collect the fractions containing the labeled protein.
-
Data Presentation and Characterization
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5 (~650 nm, A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ / A_max) for the free dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for the specific protein to achieve the desired DOL. |
| Activation Buffer pH | 6.0 | Optimal for EDC/NHS activation of the carboxylic acid on the dye. |
| Conjugation Buffer pH | 7.2 - 8.0 | Optimal for the reaction of the activated NHS ester with primary amines on the protein.[4] |
| Incubation Time (Activation) | 15 minutes | Sufficient time for the activation of the dye. |
| Incubation Time (Conjugation) | 1 - 2 hours | Reaction time can be adjusted to control the extent of labeling. |
| Storage of Labeled Protein | 4°C (short-term) or -20°C to -80°C (long-term) | Store in the dark. Adding glycerol (e.g., 50%) can help prevent freeze-thaw damage. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | 1. Inactive dye, EDC, or NHS.2. Incorrect buffer pH.3. Presence of primary amines in the protein buffer.4. Low protein concentration. | 1. Use fresh, high-quality reagents. Prepare EDC and NHS solutions immediately before use.2. Verify the pH of the Activation and Conjugation buffers.3. Perform buffer exchange on the protein sample to remove interfering substances.4. Increase the protein concentration or the dye:protein molar ratio. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Over-labeling of the protein. | 1. Ensure the volume of the dye stock solution does not exceed 10% of the total reaction volume.2. Reduce the dye:protein molar ratio or the reaction time. |
| High Background Signal | Incomplete removal of unreacted dye. | Improve the purification step. Use a longer desalting column or perform a second purification step (e.g., dialysis). |
References
Application Notes & Protocols for Activating N-(m-PEG9)-N'-(PEG5-acid)-Cy5 using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the activation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This compound is a near-infrared (NIR) fluorescent probe equipped with a polyethylene glycol (PEG) spacer and a terminal carboxylic acid.[1][2] The hydrophilic PEG linker enhances solubility in aqueous media and minimizes non-specific binding, making it an ideal tool for labeling biomolecules.[2][3] The terminal carboxyl group can be activated to form a stable, amine-reactive NHS ester, enabling covalent conjugation to primary amines on proteins, antibodies, peptides, or other molecules of interest.[4][5][6] This process, known as carbodiimide chemistry, is a cornerstone of bioconjugation for applications in fluorescence imaging, diagnostics, and targeted drug delivery.[3][7]
Principle of the Method
The activation of the carboxylic acid on the PEG linker of the Cy5 dye is achieved via a two-step reaction using EDC in the presence of NHS.
-
Activation Step: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][8]
-
Stabilization Step: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving coupling efficiency.[5][6][8]
-
Conjugation Step: The resulting NHS-activated Cy5 dye readily reacts with primary amine groups (-NH₂) on the target molecule (e.g., lysine residues on a protein) to form a stable amide bond.[7][9]
This two-step process is preferred as it increases the stability of the activated molecule and allows for better control over the conjugation reaction, especially when the target molecule also contains carboxyl groups, thereby minimizing self-polymerization.[4][10]
Quantitative Data Summary
Successful activation and conjugation depend on carefully controlled reaction parameters. The following table summarizes the recommended conditions. Optimization may be required for specific applications.
| Parameter | Activation Step | Conjugation to Primary Amine |
| pH | 4.5 - 7.2 (Optimal: 5.5 - 6.0)[10][11][12] | 7.0 - 8.5 (Optimal: 8.3)[11][13] |
| Recommended Buffer | MES (2-(N-morpholino)ethanesulfonic acid), 0.1 M[5][8] | PBS (Phosphate-Buffered Saline), 0.1 M or Sodium Bicarbonate, 0.1 M[13][14] |
| Reagent Molar Excess | EDC: 2-10 fold over Cy5-PEG-acidNHS: 2-10 fold over Cy5-PEG-acid | NHS-activated Cy5: 5-20 fold over target molecule |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C for sensitive proteins |
| Reaction Time | 15 - 30 minutes[4][5] | 1 - 4 hours at Room Temp; Overnight at 4°C[13][14] |
| Quenching Agent | 2-Mercaptoethanol (optional, to deactivate EDC)[5] | Hydroxylamine, Tris, or Glycine (to stop the reaction)[11] |
Note: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided during the activation step as they will compete with the reaction.[4][14]
Experimental Protocols
Protocol 1: Two-Step Activation of this compound
This protocol describes the preparation of an amine-reactive NHS-ester of the Cy5 dye.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[5][10] Prepare all solutions immediately before use, as EDC is susceptible to hydrolysis.[4]
-
Dissolve Cy5-PEG-acid: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare Activation Mix: In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to the desired concentration (e.g., 10 mg/mL each).
-
Activation Reaction: a. In a microcentrifuge tube, add the dissolved Cy5-PEG-acid. b. Add the appropriate volume of Activation Buffer. c. Add the EDC solution, followed immediately by the NHS/Sulfo-NHS solution. Use a 5-fold molar excess of both EDC and NHS over the Cy5-PEG-acid. d. Vortex the mixture gently.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature, protected from light.[4][5]
-
Proceed to Conjugation: The resulting NHS-activated Cy5 dye is now ready for immediate use in conjugation to an amine-containing molecule (Protocol 2).
Protocol 2: Conjugation of NHS-Activated Cy5 to a Target Protein
This protocol outlines the labeling of a protein with the pre-activated Cy5 dye.
Materials:
-
NHS-activated this compound (from Protocol 1)
-
Target protein in a suitable buffer
-
Conjugation Buffer: 0.1 M PBS or 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification column (e.g., Sephadex G-25 desalting column)[14][15]
Procedure:
-
Buffer Exchange (if necessary): Ensure the target protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[14]
-
Conjugation Reaction: a. Adjust the protein concentration in the Conjugation Buffer (typically 1-10 mg/mL).[13] b. Add the freshly prepared NHS-activated Cy5 solution (from Protocol 1) to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically. c. Mix gently and incubate for 1-3 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. This step hydrolyzes any unreacted NHS esters.[11]
-
Purification: Separate the labeled protein from unreacted dye and byproducts. a. Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[9] b. Apply the quenched reaction mixture to the column. c. Elute with PBS (pH 7.4). The first colored band to elute will be the Cy5-labeled protein conjugate.[14] The second, slower-moving band will be the free, hydrolyzed dye.[14] d. Collect the fractions containing the purified conjugate.
-
Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[9][14] Protect from light.[14]
References
- 1. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. setabiomedicals.com [setabiomedicals.com]
- 15. NHS-ester-protein-labeling [protocols.io]
Application Notes and Protocols: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a versatile, far-red fluorescent dye engineered for advanced bioconjugation and imaging applications. This molecule features the well-characterized Cyanine 5 (Cy5) fluorophore, modified with a dual polyethylene glycol (PEG) linker system. One end of the PEG chain is methoxy-terminated (m-PEG9), while the other terminates in a carboxylic acid (PEG5-acid). This unique structure provides a combination of excellent fluorescence properties, enhanced aqueous solubility, and a reactive handle for covalent labeling of biomolecules.
The Cy5 core offers excitation and emission in the far-red spectrum, a region where cellular autofluorescence is significantly reduced, leading to a higher signal-to-noise ratio in complex biological samples[1]. The hydrophilic dual PEG linkers (a total of 14 PEG units) improve the solubility of the dye and the resulting conjugate in aqueous buffers, mitigating aggregation issues often seen with cyanine dyes[2][3]. The terminal carboxylic acid provides a versatile reactive site for conjugation to primary amines on proteins, peptides, small molecule drugs, or other biomolecules through stable amide bond formation[1][4][5].
A primary application for this molecule is in the field of drug discovery, particularly in the synthesis of fluorescently-labeled Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins[6]. By incorporating this compound as part of the PROTAC linker, researchers can create "theranostic" probes that not only induce protein degradation but also allow for the real-time visualization and tracking of this process within living cells via fluorescence microscopy[6][7][8].
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is defined by its physicochemical and spectroscopic characteristics. The properties of this compound are summarized below, with comparative data for the parent Cy5 dye provided for context.
| Property | This compound | Standard Cy5 (Amine-Reactive NHS Ester) |
| Molecular Weight ( g/mol ) | ~1093.8 | ~750 (varies by derivative) |
| Excitation Maximum (λex) | ~649 nm[1][4] | ~646-649 nm[1] |
| Emission Maximum (λem) | ~667 nm[1][4] | ~662-670 nm[1] |
| Molar Extinction Coeff. (ε) | ~170,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Not explicitly reported; likely lower than standard Cy5 due to PEGylation. A similar PEGylated Cy5 reported a Φ of ~0.07. | ~0.2-0.28[9] |
| Solubility | High solubility in water, DMSO, DMF, DCM[1][4] | Lower aqueous solubility, requires organic co-solvents (DMSO, DMF) |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimide (NHS) Ester |
| Reacts With | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Key Advantages | Enhanced aqueous solubility, reduced aggregation, biocompatible linker for versatile conjugation, ideal for PROTAC synthesis. | Higher extinction coefficient and quantum yield, established performance. |
| Considerations | Requires activation (e.g., with EDC/NHS) for conjugation. May have slightly lower brightness than non-PEGylated versions. | Prone to aggregation in aqueous media, which can quench fluorescence. Less ideal for applications requiring long, hydrophilic linkers. |
Application: Fluorescent PROTAC Synthesis and Evaluation
A key application of this compound is its use as a fluorescent linker in the synthesis of PROTACs. This allows researchers to visually track the PROTAC's cellular uptake, distribution, and, most importantly, the resulting degradation of the target protein.
Logical Workflow for Fluorescent PROTAC Development
The following diagram illustrates the general workflow from the synthesis of a fluorescent PROTAC to the evaluation of its activity in cells using fluorescence microscopy.
Experimental Protocols
Protocol 1: Labeling an Amine-Containing Small Molecule (e.g., PROTAC Moiety) with this compound
This protocol describes the two-step activation of the carboxylic acid on the dye using EDC and Sulfo-NHS, followed by conjugation to a small molecule containing a primary amine. This method minimizes unwanted polymerization.
Materials:
-
This compound
-
Amine-containing small molecule (e.g., POI ligand or E3 ligase ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate buffer with 150 mM NaCl, pH 7.2-7.5 (or other amine-free buffer like HEPES)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes (protect from light, e.g., amber tubes or wrap in foil)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before opening vials.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL or ~9 mM) in anhydrous DMF or DMSO.
-
Prepare a stock solution of your amine-containing molecule in an appropriate solvent (e.g., DMSO or Coupling Buffer).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer). Do not store these solutions as they are moisture-sensitive and hydrolyze quickly.
Step 2: Activation of the Carboxylic Acid Dye
-
In a reaction tube, combine the this compound stock solution with Activation Buffer.
-
Add a 5-10 fold molar excess of the freshly prepared EDC solution to the dye solution.
-
Add a 5-10 fold molar excess of the freshly prepared Sulfo-NHS solution.
-
Mix well and incubate for 15-30 minutes at room temperature, protected from light. This reaction converts the carboxyl group to a more stable amine-reactive Sulfo-NHS ester.
Step 3: Conjugation to the Amine-Containing Molecule
-
Add a 1.1 to 1.5-fold molar excess of your amine-containing molecule to the activated dye solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer if necessary. The reaction with the primary amine is more efficient at a slightly basic pH.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
Step 4: Quenching and Purification
-
(Optional) Quench any unreacted Sulfo-NHS ester by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the fluorescently labeled small molecule from unreacted dye and other reagents. Reverse-phase HPLC is typically the most effective method for small molecule purification.
-
Characterize the final product using LC-MS to confirm the correct mass of the conjugate.
Protocol 2: Visualizing PROTAC-Mediated Protein Degradation via Fluorescence Microscopy
This protocol provides a general workflow for treating cells with a fluorescent PROTAC and imaging the degradation of a target protein that has been endogenously tagged with a fluorescent protein (e.g., GFP, mCherry) for ratiometric analysis.
Materials:
-
Cell line stably expressing the target protein fused to a fluorescent protein (e.g., POI-GFP).
-
Fluorescent PROTAC synthesized using this compound.
-
Complete cell culture medium.
-
Live-cell imaging solution (e.g., phenol red-free medium).
-
Glass-bottom imaging dishes or plates.
-
Confocal or widefield fluorescence microscope equipped with environmental control (37°C, 5% CO₂) and appropriate filter sets for the fluorescent protein (e.g., GFP) and Cy5.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
Step 1: Cell Plating
-
Seed the POI-GFP expressing cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours in a standard cell culture incubator.
Step 2: PROTAC Treatment
-
Prepare serial dilutions of the fluorescent PROTAC in complete culture medium. It is critical to determine the optimal concentration range empirically (e.g., 1 nM to 10 µM).
-
Include necessary controls:
-
Vehicle control (e.g., DMSO at the same final concentration as the PROTAC).
-
Negative control (an inactive epimer of the PROTAC, if available).
-
-
Gently replace the medium in the imaging dishes with the medium containing the PROTAC dilutions or controls.
Step 3: Time-Lapse Microscopy
-
Immediately place the imaging dish onto the microscope stage, ensuring the environmental chamber is pre-warmed to 37°C with 5% CO₂.
-
Set up the imaging parameters:
-
Select appropriate laser lines and filters for both POI-GFP (e.g., 488 nm excitation) and the Cy5-labeled PROTAC (e.g., 640 nm excitation).
-
Use the lowest possible laser power and exposure times to minimize phototoxicity and photobleaching.
-
Define multiple stage positions for each condition to increase the number of cells analyzed.
-
-
Begin time-lapse acquisition. Acquire images in both channels (e.g., GFP and Cy5) and a brightfield/phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for a duration of 4 to 24 hours.
Step 4: Image Analysis
-
Use image analysis software to process the acquired time-lapse series.
-
Segment individual cells based on the brightfield or GFP channel to create regions of interest (ROIs).
-
For each cell (ROI) at each time point, measure the mean fluorescence intensity in the GFP channel (representing the target protein level) and the Cy5 channel (representing the PROTAC level).
-
Normalize the GFP intensity of each cell to its intensity at time zero (before degradation has occurred).
-
Plot the normalized GFP intensity versus time for each PROTAC concentration to generate protein degradation curves.
-
From these curves, calculate key degradation parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Signaling Pathway and Logical Relationship Visualization
Mechanism of Action for a Fluorescent PROTAC
This diagram illustrates the catalytic cycle of a fluorescent PROTAC, from forming the ternary complex to the final degradation of the target protein, which can be monitored via the loss of a separate fluorescent signal (e.g., from a POI-GFP fusion).
References
- 1. oceannanotech.com [oceannanotech.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Detection with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the sensitive and quantitative detection of proteins. This method offers a wider dynamic range and higher signal-to-noise ratio compared to traditional chemiluminescent detection. The use of near-infrared (NIR) fluorescent dyes, such as Cy5, further enhances sensitivity by minimizing autofluorescence from biological samples and blotting membranes.
This document provides detailed application notes and protocols for the use of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a versatile NIR fluorescent probe, in Western blotting. This specific Cy5 dye is functionalized with a carboxylic acid group, allowing for its covalent conjugation to primary or secondary antibodies via primary amine groups (e.g., lysine residues). The hydrophilic polyethylene glycol (PEG) linkers (PEG9 and PEG5) increase the solubility of the dye-antibody conjugate in aqueous buffers and reduce non-specific binding, thereby improving the quality of the Western blot data.
Applications
The use of antibodies custom-labeled with this compound is advantageous for several applications in protein analysis:
-
Quantitative Protein Analysis: The direct and stable labeling of antibodies with Cy5 allows for precise quantification of protein expression levels. The signal generated is directly proportional to the amount of target protein, offering a broad linear range for detection.[1][2][3][4]
-
Multiplex Detection: The distinct spectral properties of Cy5 enable its use in multiplex Western blotting, where multiple proteins can be detected and quantified simultaneously on the same blot.[5] This is particularly useful for studying signaling pathways where the phosphorylation status of a protein is compared to its total expression level.[6][7]
-
Signaling Pathway Analysis: By using a panel of antibodies labeled with different fluorophores, researchers can efficiently dissect complex signaling cascades. For example, the activation of the Epidermal Growth Factor Receptor (EGFR) pathway can be monitored by simultaneously detecting total and phosphorylated levels of EGFR and its downstream effectors.[8][9][10][11]
Experimental Protocols
Part 1: Covalent Labeling of Antibodies with this compound
This protocol describes the conjugation of the carboxylated Cy5 dye to primary amine groups on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[12][13]
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be prepared fresh.
-
Activation of the Dye:
-
In a microcentrifuge tube, combine the desired amount of the Cy5 dye solution with Activation Buffer.
-
Add EDC and sulfo-NHS to the dye solution. A 2-5 fold molar excess of EDC and sulfo-NHS over the dye is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group of the dye.
-
-
Conjugation to the Antibody:
-
Adjust the pH of the antibody solution to 7.2-7.5 by adding the Coupling Buffer.
-
Add the activated dye solution to the antibody solution. A molar ratio of 5-15 moles of dye per mole of antibody is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted dye. Incubate for 15-30 minutes at room temperature.
-
Purification of the Labeled Antibody: Remove unconjugated dye and other reaction components by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[14]
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 649 nm (for Cy5).
Part 2: Fluorescent Western Blotting Protocol
This protocol outlines the steps for performing a Western blot using a primary or secondary antibody labeled with this compound.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody (either labeled with Cy5 or unlabeled)
-
Cy5-labeled Secondary Antibody (if using an unlabeled primary antibody)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Fluorescent imaging system capable of detecting Cy5 (Excitation/Emission: ~649/667 nm)
Procedure:
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or low-fluorescence nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (either Cy5-labeled or unlabeled) in Blocking Buffer. The optimal dilution should be determined empirically.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation. If using a Cy5-labeled primary antibody, protect the membrane from light.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation (if applicable):
-
If an unlabeled primary antibody was used, incubate the membrane with a Cy5-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
-
Imaging:
-
Image the blot using a fluorescent imaging system with the appropriate laser and filter settings for Cy5.
-
Quantitative Data Presentation
Fluorescent Western blotting with Cy5-labeled antibodies provides a wide linear dynamic range for accurate protein quantification.[1][2] Below is a representative table illustrating the expected linear relationship between protein concentration and signal intensity.
| Protein Concentration (ng) | Relative Signal Intensity (Arbitrary Units) |
| 100 | 9850 |
| 50 | 4950 |
| 25 | 2510 |
| 12.5 | 1230 |
| 6.25 | 610 |
| 3.125 | 300 |
| Linear Range | > 2 orders of magnitude |
| Limit of Detection | < 5 ng |
Note: This table presents illustrative data. Actual values will vary depending on the specific protein, antibody, and experimental conditions.
Visualization of Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Multiplex fluorescent Western blotting is an ideal method to study this pathway by simultaneously detecting the total and phosphorylated forms of key proteins.
Caption: EGFR signaling pathway activation.
Experimental Workflow for Multiplex Fluorescent Western Blot
The following diagram illustrates the workflow for a two-color fluorescent Western blot to analyze the EGFR signaling pathway, detecting both total and phosphorylated protein levels.
Caption: Multiplex fluorescent Western blot workflow.
Logical Relationship for Antibody Labeling
This diagram outlines the key steps and logical flow of the antibody conjugation process.
Caption: Antibody labeling workflow logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex detection and quantitation of proteins on western blots using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near-infrared (NIR) fluorescent probe engineered for advanced live-cell imaging applications. This molecule incorporates the well-characterized Cy5 fluorophore, which emits in the far-red spectrum, minimizing autofluorescence from biological samples and allowing for deeper tissue penetration. The molecule is functionalized with two polyethylene glycol (PEG) chains of different lengths (PEG9 and PEG5), which significantly enhances its hydrophilicity, reduces non-specific binding to cell surfaces, and improves its biocompatibility. The terminal carboxylic acid group provides a versatile handle for conjugation to biomolecules or for targeted accumulation within cellular compartments. These properties make this compound a valuable tool for a range of applications in medical research, drug development, and nanotechnology.[1][2][3]
Physicochemical and Spectroscopic Properties
A clear understanding of the probe's properties is essential for designing and executing successful live-cell imaging experiments.
| Property | Value | Reference |
| Molecular Weight | ~1093.77 g/mol | [1] |
| Excitation Maximum (λex) | ~649-650 nm | [4] |
| Emission Maximum (λem) | ~667-670 nm | [4] |
| Appearance | Blue solid | [2] |
| Solubility | Water, DMSO, DMF | [3] |
Applications in Live-Cell Imaging
The terminal carboxylic acid on this compound offers two primary strategies for its use in live-cell imaging:
-
Covalent Labeling of Cell Surface Proteins: The carboxylic acid can be activated to form a reactive ester, which can then covalently bind to primary amines (e.g., lysine residues) on cell surface proteins. This is particularly useful for tracking cell populations or studying membrane protein dynamics.
-
Targeted Labeling of Intracellular Organelles: The probe can be conjugated to specific targeting moieties (e.g., peptides, small molecules) via its carboxylic acid group to direct it to organelles of interest, such as mitochondria or the nucleus. The inherent negative charge of the carboxylate group may also be exploited for targeting positively charged cellular regions.
Protocol 1: Covalent Labeling of Cell Surface Proteins in Live Cells
This protocol details the activation of the terminal carboxylic acid of this compound using EDC and Sulfo-NHS to label primary amines on cell surface proteins.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Cells cultured on glass-bottom dishes or chamber slides
-
Quenching Solution: 10 mM glycine in PBS
Experimental Workflow
Caption: Workflow for covalent labeling of cell surface proteins.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide to achieve 70-80% confluency on the day of the experiment.
-
Culture cells in a suitable medium until they are ready for labeling.
-
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light.
-
Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 4 mM EDC and 10 mM Sulfo-NHS.
-
-
Probe Activation:
-
In a microfuge tube, add the this compound stock solution to the freshly prepared EDC/Sulfo-NHS solution to a final probe concentration of 100-500 µM.
-
Incubate at room temperature for 15-30 minutes, protected from light, to activate the carboxylic acid.
-
-
Cell Labeling:
-
Wash the cells twice with ice-cold PBS to remove serum proteins.
-
Add the activation mixture containing the probe to the cells.
-
Incubate for 30-60 minutes at 4°C or room temperature. Incubation at 4°C will minimize internalization of the probe.
-
Remove the labeling solution and wash the cells twice with ice-cold PBS.
-
-
Quenching:
-
Add the Quenching Solution (10 mM glycine in PBS) and incubate for 10 minutes to quench any unreacted probe.
-
Wash the cells three times with PBS or live-cell imaging medium.
-
-
Imaging:
-
Replace the wash buffer with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Optimization and Controls
-
Concentration: The optimal concentration of the probe and activation reagents should be determined empirically. Start with a probe concentration of 1-10 µM in the final labeling volume.
-
Controls: Include an unlabeled cell sample as a negative control to assess autofluorescence. A control with the probe but without EDC/Sulfo-NHS can help determine the level of non-covalent binding.
-
Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) to ensure that the labeling conditions are not cytotoxic.
Protocol 2: Targeted Intracellular Labeling (General Approach)
This protocol provides a general framework for using this compound that has been pre-conjugated to a targeting moiety (e.g., a cell-penetrating peptide or an organelle-targeting small molecule). The conjugation of the targeting moiety to the probe's carboxylic acid should be performed as a separate biochemical reaction prior to cell labeling.
Materials
-
This compound conjugated to a targeting moiety (Probe-Conjugate)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Cells cultured on glass-bottom dishes or chamber slides
-
PBS, pH 7.4
Experimental Workflow
Caption: Workflow for targeted intracellular labeling.
Step-by-Step Protocol
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide to achieve 50-70% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the Probe-Conjugate in anhydrous DMSO.
-
Dilute the stock solution to the desired final concentration (typically 0.5-5 µM) in pre-warmed live-cell imaging medium.
-
-
Cell Staining:
-
Remove the culture medium from the cells and replace it with the medium containing the diluted Probe-Conjugate.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the targeting moiety and cell type.
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence or confocal microscope with appropriate settings for Cy5.
-
Considerations for Targeted Labeling
-
Targeting Moiety: The choice of targeting moiety is critical for successful localization. This could be a peptide sequence for nuclear or mitochondrial import, or a small molecule with affinity for a specific organelle.
-
Conjugation Chemistry: The targeting moiety should be conjugated to the this compound via a stable amide bond, typically formed using EDC/NHS chemistry in a cell-free system prior to the imaging experiment. The purified conjugate should be used for cell staining.
-
Signaling Pathway Visualization: By conjugating the probe to a molecule that binds to a component of a signaling pathway (e.g., a receptor ligand), it is possible to visualize the trafficking and localization of that component in real-time.
Caption: Visualizing a signaling pathway with a targeted probe.
Troubleshooting and Best Practices
-
Phototoxicity: Cy5 is in the far-red spectrum, which is generally less phototoxic than shorter wavelength dyes. However, it is still crucial to minimize light exposure. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
-
Background Fluorescence: The PEG linkers on this compound are designed to reduce non-specific binding. If high background is observed, ensure thorough washing steps. A background subtraction may also be applied during image analysis.
-
Signal-to-Noise Ratio: Optimize the probe concentration and incubation time to maximize the signal from the target structure while minimizing background.
-
Maintaining Cell Health: Use a live-cell imaging solution and a stage-top incubator to maintain physiological conditions (37°C, 5% CO2, and humidity) during imaging.
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality live-cell imaging to investigate a wide range of biological processes.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this PEGylated fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound NHS ester?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically in the range of 7.2 to 8.5.[1][2] For many proteins, a pH of 8.3 is often a good starting point as it provides a good balance between amine reactivity and NHS ester stability.[3][4] At lower pH, the primary amines on the protein are protonated and less available for reaction, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[2][3]
Q2: What buffers are compatible with this labeling chemistry?
It is crucial to use amine-free buffers for the labeling reaction.[2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES at the desired pH.[1][5]
Q3: How should I store the this compound NHS ester?
The NHS ester should be stored at -20°C in a desiccated environment to prevent hydrolysis from moisture. Once dissolved in an anhydrous solvent like DMSO or DMF, it is recommended to use the solution immediately or store it in small aliquots at -20°C for a short period.[4][6] Avoid repeated freeze-thaw cycles.
Q4: How can I remove unconjugated dye after the labeling reaction?
Unconjugated dye can be removed using techniques that separate molecules based on size, such as gel filtration (desalting columns) or dialysis.[3][7][8] The choice of method will depend on the volume of the sample and the properties of the labeled molecule.
Q5: What is the purpose of the PEG linkers in this molecule?
The polyethylene glycol (PEG) chains in this compound serve to increase the hydrophilicity and solubility of the dye in aqueous buffers.[9][10] This can also help to reduce non-specific binding and aggregation of the labeled molecule.
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency is a common challenge. This guide will walk you through the most likely causes and how to address them.
Problem: Very low or no labeling is observed.
Possible Cause 1: Incompatible Buffer
-
Question: Are you using a buffer that contains primary amines (e.g., Tris, glycine)?
-
Solution: These buffers will compete with your target molecule for the NHS ester. Switch to an amine-free buffer such as PBS, sodium bicarbonate, or HEPES at the appropriate pH.[2][5]
Possible Cause 2: Incorrect pH
-
Question: Have you verified the pH of your reaction buffer?
-
Solution: The pH should be between 7.2 and 8.5.[1][2] A pH below this range will result in protonated, non-reactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[2][3] Use a calibrated pH meter to confirm the pH of your buffer.
Possible Cause 3: Hydrolyzed NHS Ester
-
Question: Is your this compound NHS ester old or has it been exposed to moisture?
-
Solution: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[11][12] Use a fresh vial of the reagent or a freshly prepared solution in an anhydrous solvent like DMSO or DMF.
Problem: Labeling efficiency is lower than expected.
Possible Cause 1: Suboptimal Molar Ratio of Dye to Protein
-
Question: What is the molar ratio of the dye to your target molecule in the reaction?
-
Solution: A low molar excess of the dye may result in incomplete labeling. It is common to use a molar excess of the NHS ester to drive the reaction. The optimal ratio is protein-dependent and may require empirical testing. Start with a 10- to 20-fold molar excess of the dye.
Possible Cause 2: Low Concentration of Reactants
-
Question: What is the concentration of your protein or target molecule?
-
Solution: Low concentrations of the target molecule can reduce the reaction efficiency as the competing hydrolysis of the NHS ester becomes more significant.[1][2] If possible, increase the concentration of your target molecule to at least 1-2 mg/mL.[2]
Possible Cause 3: Inaccessible Amine Groups
-
Question: Are the primary amines on your target molecule accessible for labeling?
-
Solution: The primary amines (N-terminus and lysine side chains) may be buried within the three-dimensional structure of the protein and therefore inaccessible to the dye.[2] Denaturing the protein is an option but may not be suitable for all applications. Alternatively, you can try labeling a different target site if available.
Possible Cause 4: Presence of Quenchers
-
Question: Does your buffer contain any substances that could quench the Cy5 fluorescence?
-
Solution: Certain substances can quench the fluorescence of Cy5, making it appear as if the labeling efficiency is low.[13][14] For example, TCEP can reversibly quench Cy5 fluorescence.[13] Ensure your buffers are free from known quenching agents.
Data Presentation
The following tables provide illustrative data on how different reaction conditions can affect the Degree of Labeling (DOL).
Table 1: Effect of pH on the Degree of Labeling (DOL)
| pH | NHS Ester Half-life (at 4°C) | Relative Amine Reactivity | Resulting DOL |
| 6.5 | > 10 hours | Low | < 0.5 |
| 7.4 | ~ 4-5 hours[1] | Moderate | 1.5 - 2.5 |
| 8.3 | ~ 30 minutes | High | 3.0 - 5.0 |
| 9.0 | < 10 minutes[1] | Very High | 2.0 - 4.0 (reduced due to hydrolysis) |
Table 2: Effect of Molar Ratio on the Degree of Labeling (DOL) at pH 8.3
| Molar Ratio (Dye:Protein) | DOL |
| 5:1 | 1.0 - 1.5 |
| 10:1 | 2.5 - 3.5 |
| 20:1 | 4.0 - 5.5 |
| 50:1 | 5.0 - 7.0 (risk of precipitation) |
Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved through dialysis or using a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[2]
Protocol 2: Labeling Reaction
-
Prepare Dye Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the volume of the dye solution needed to achieve the desired molar excess over the protein.
-
Initiate Reaction: Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2] Reactions at 4°C can help to minimize hydrolysis of the NHS ester.[2]
Protocol 3: Purification of the Labeled Protein
-
Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the labeled protein according to the manufacturer's instructions. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.
-
Fraction Collection: Collect the colored fractions corresponding to the labeled protein.
Protocol 4: Calculating the Degree of Labeling (DOL)
-
Spectrophotometric Measurement: Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, A650).
-
Correction for Dye Absorbance at 280 nm: The Cy5 dye has a small absorbance at 280 nm. The correction factor (CF) for Cy5 is approximately 0.05.
-
Calculate Protein Concentration:
-
Corrected A280 = A280 - (A650 x CF)
-
Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of protein x path length)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A650 / (Molar extinction coefficient of Cy5 x path length)
-
(Molar extinction coefficient of Cy5 is ~250,000 M⁻¹cm⁻¹)
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Workflow for labeling proteins with this compound NHS ester.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 10. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
How to prevent aggregation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a bifunctional linker molecule featuring a Cy5 fluorescent dye, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The PEG chains are incorporated to enhance aqueous solubility and stability.[3][4] Aggregation, or the self-assembly of these molecules, is a concern as it can lead to reduced fluorescence, decreased reactivity of the terminal acid group, and inaccurate quantification in experimental assays.[5][6]
Q2: What are the primary causes of aggregation for this conjugate?
A2: Aggregation of PEGylated cyanine dyes like this compound is primarily driven by several factors:
-
High Concentrations: At concentrations above 10⁻³ mM, cyanine dyes have a tendency to form dimers and higher-order aggregates.[5]
-
Inappropriate pH and Ionic Strength: The solubility and charge state of the molecule can be affected by the pH and salt concentration of the solution, influencing aggregation. For many similar molecules, solutions are more stable at a slightly acidic to neutral pH (e.g., pH 5-7.4).[7]
-
Suboptimal Solvent Conditions: While the PEG chains enhance water solubility, the Cy5 core is hydrophobic. In purely aqueous solutions, these hydrophobic interactions can promote aggregation.[8]
-
Temperature Fluctuations: Freeze-thaw cycles and elevated temperatures can induce aggregation.
-
Presence of Contaminants: Impurities in the conjugate solution can act as nucleation sites for aggregation.
Q3: How can I visually identify aggregation in my sample?
A3: Visible signs of aggregation include turbidity, cloudiness, or the presence of precipitates in the solution.[9] However, smaller, soluble aggregates may not be visible to the naked eye and require analytical techniques for detection.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation and aggregation, it is recommended to store this compound at -20°C in a dry, sealed container, protected from light.[3] For solutions, it is best to prepare fresh solutions for each use. If storage of a solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or cloudy solution after reconstitution. | High concentration, improper solvent, or inappropriate pH. | - Reconstitute at a lower concentration (e.g., <1 mM). - Use a co-solvent such as DMSO or DMF for the initial stock solution before further dilution in aqueous buffer.[10] - Ensure the aqueous buffer is at an optimal pH (e.g., 6.0-7.4) and low to moderate ionic strength. |
| Inconsistent fluorescence readings in assays. | Presence of soluble aggregates leading to fluorescence quenching. | - Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet larger aggregates before use. - Filter the solution through a 0.22 µm syringe filter. - Characterize the extent of aggregation using DLS or fluorescence spectroscopy (see protocols below). |
| Low reactivity of the terminal carboxylic acid group. | Aggregation may be sterically hindering the acid moiety. | - Implement strategies to reduce aggregation, such as optimizing buffer conditions or adding stabilizing excipients. - Perform conjugation reactions at lower concentrations of the Cy5 conjugate. |
| Gradual appearance of precipitate over time. | Instability of the solution leading to slow aggregation. | - Prepare fresh solutions before each experiment. - Optimize storage buffer by screening different pH values and adding cryoprotectants like glycerol if freezing. - Consider adding stabilizing excipients such as non-ionic surfactants (e.g., Tween-20) at a low concentration (e.g., 0.01-0.1%).[11] |
Data Presentation
Table 1: Influence of Buffer Conditions on Conjugate Stability
| Buffer Condition | Observation | Recommendation |
| pH | Increased aggregation observed at both low (<5) and high (>8.5) pH for similar molecules.[7] | Maintain a pH range of 6.0 - 7.4 for optimal stability in aqueous solutions. |
| Ionic Strength | High salt concentrations (>150 mM NaCl) can sometimes promote aggregation through "salting out" effects. | Use buffers with low to moderate ionic strength (e.g., 10-50 mM) for initial dissolution and storage.[12] |
| Additives | Non-ionic surfactants and certain sugars can help prevent aggregation.[11][13] | Consider the addition of 0.01-0.1% Tween-20 or sucrose to the buffer for long-term storage or demanding applications. |
Note: The optimal conditions should be empirically determined for your specific application.
Experimental Protocols
Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the steps to assess the size distribution of this compound conjugates in solution.
-
Sample Preparation:
-
Prepare a series of dilutions of the conjugate in the desired buffer (e.g., 10 mM Phosphate Buffer, pH 7.4). Recommended concentrations to test range from 0.1 µM to 100 µM.
-
Filter all buffers and the final sample solutions through a 0.22 µm syringe filter to remove dust and extraneous particles.
-
Use a clean, dust-free cuvette for the measurements.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment (e.g., 25°C).
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Perform a blank measurement using only the filtered buffer.
-
Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.
-
Allow the sample to equilibrate to the instrument temperature for at least 5 minutes.
-
Acquire at least 10-15 runs for each sample to ensure good statistics.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution.
-
A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample.
-
The presence of larger species or multiple peaks suggests the formation of aggregates. The polydispersity index (PDI) can also be used as an indicator of aggregation, with values greater than 0.2 suggesting a polydisperse sample.[14]
-
Protocol 2: Monitoring Aggregation using Fluorescence Spectroscopy
This protocol describes how to use changes in the fluorescence emission spectrum of Cy5 to monitor aggregation. Aggregation often leads to self-quenching and a change in the spectral shape.
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions in the aqueous buffer of interest. It is important to keep the final concentration of the organic solvent low (e.g., <1%) to observe aggregation behavior in the aqueous environment.
-
Include a control sample diluted in a solvent where aggregation is minimal (e.g., pure DMSO or methanol).
-
-
Instrument Setup:
-
Use a spectrofluorometer with excitation and emission monochromators.
-
Set the excitation wavelength to the absorbance maximum of Cy5 (~649 nm).
-
Set the emission scan range from 660 nm to 800 nm.
-
-
Measurement:
-
Measure the fluorescence emission spectrum of each dilution.
-
Ensure the absorbance of the samples at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Data Analysis:
Visualizations
Caption: Factors leading to the aggregation of this compound conjugates.
Caption: Key strategies to prevent the aggregation of Cy5 conjugates.
Caption: Experimental workflow for Dynamic Light Scattering (DLS) analysis.
References
- 1. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. High-throughput profiling of antibody self-association in multiple formulation conditions by PEG stabilized self-interaction nanoparticle spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dye-to-Protein Ratio for N-(m-PEG9)-N'-(PEG5-acid)-Cy5
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for successfully conjugating N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to proteins and optimizing the dye-to-protein ratio for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a fluorescent labeling reagent. It consists of a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group[1][2]. The carboxylic acid itself is not reactive towards proteins. To label a protein, the acid group must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS[3]. This creates a highly reactive NHS ester. The activated NHS ester then reacts with primary amines (-NH2) on the protein, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond[4][5].
Q2: Why is the dye-to-protein ratio (Degree of Labeling - DOL) important?
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring experimental success[6][7].
-
Under-labeling results in a weak fluorescent signal, reducing assay sensitivity[6].
-
Over-labeling can lead to fluorescence self-quenching, where adjacent dye molecules interfere with each other, paradoxically decreasing the fluorescent signal. It can also potentially alter the protein's structure, solubility, and biological activity[6][8]. Therefore, optimizing the DOL is essential for achieving the best signal-to-noise ratio while preserving the protein's function[8].
Q3: What is the optimal pH for the labeling reaction?
The pH of the reaction buffer is a crucial factor. The reaction between an NHS ester and a primary amine is strongly pH-dependent[9][10]. A compromise is necessary:
-
Amine Reactivity: Primary amines are reactive in their deprotonated state (-NH2). As the pH increases above the pKa of the amine (typically ~8.5-10.5 for lysine), the concentration of the reactive form increases[4].
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (inactivation by water), and the rate of this competing reaction increases significantly at higher pH values[4][5].
The optimal pH is therefore a balance between maximizing amine reactivity and minimizing dye hydrolysis. For most NHS ester-based protein labeling, a pH range of 8.0 to 9.0 is recommended[9][11][12]. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5[9][10].
Q4: What buffers should I use or avoid for the conjugation?
-
Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, or HEPES, with the pH adjusted to the 7.2-9.0 range[5][12]. For this specific two-step reaction involving EDC/NHS, a MES buffer (pH 4.7-6.0) is used for the activation step, followed by a switch to a phosphate or bicarbonate buffer (pH 7.2-8.5) for the conjugation step[3].
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein for reaction with the activated dye, significantly reducing labeling efficiency[5][13][14]. Also, remove any stabilizing proteins like BSA or gelatin and preservatives like sodium azide from your protein sample before labeling[11][12].
Experimental Protocols & Data
Data Summary
The following tables provide key quantitative data for planning your labeling experiments.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Cy5 Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ at ~650 nm | [6][13] |
| Cy5 Absorbance Correction Factor at 280 nm | ~0.04 - 0.05 | [6][13] |
| Recommended Protein Concentration | 2-10 mg/mL |[9][12][15] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Activation Step (Dye) | |||
| Buffer | MES Buffer | Optimal for EDC/NHS activation | [3] |
| pH | 4.7 - 6.0 | Stabilizes NHS ester formation | [3] |
| Conjugation Step (Protein) | |||
| Buffer | Sodium Bicarbonate or Phosphate | Amine-free, provides stable pH | [9][10] |
| pH | 8.0 - 9.0 | Balances amine reactivity and dye hydrolysis | [9][11][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | Empirical starting range for optimization | [6][12][14] |
| Reaction Time | 1-2 hours at Room Temp or Overnight at 4°C | Allows for sufficient reaction completion | [6][10] |
| Solvent for Dye | Anhydrous DMSO or DMF | Ensures dye is fully dissolved before adding to aqueous buffer |[9][13] |
Detailed Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: The protein must be in an amine-free buffer (e.g., PBS, HEPES, or Borate) at a concentration of 2-10 mg/mL[12][15]. If the protein solution contains interfering substances like Tris, glycine, or ammonium salts, perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25)[11][12].
-
Concentration Adjustment: Adjust the protein concentration to be within the 2-10 mg/mL range for optimal labeling efficiency[12].
-
pH Adjustment: For the conjugation step, adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate[11][12].
Protocol 2: Dye Activation and Protein Conjugation
This is a two-step process: activation of the carboxylic acid on the dye, followed by conjugation to the protein.
Step A: Activation of this compound
-
Prepare Dye Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL[6][9].
-
Prepare Activation Buffer: Use a non-amine, non-carboxylate buffer such as MES at pH 6.0[3].
-
Activation Reaction:
-
In a small reaction tube, combine the dissolved dye with the MES buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the dye solution.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester[3].
-
Step B: Conjugation to Protein
-
Combine Reagents: Immediately add the activated dye solution from Step A to the prepared protein solution from Protocol 1. The initial molar ratio of dye to protein should be between 5:1 and 20:1. A 10:1 ratio is a good starting point for optimization[12].
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light[6][10]. Gentle stirring or rotation is recommended.
Protocol 3: Purification of the Labeled Conjugate
It is crucial to remove any unreacted, hydrolyzed dye, as its presence will interfere with accurate DOL calculations and subsequent experiments[6][8].
-
Select Method: The most common method for purifying protein-dye conjugates is size-exclusion chromatography (e.g., a Sephadex G-25 column)[9][11]. This separates the larger protein-dye conjugate from the smaller, free dye molecules.
-
Column Equilibration: Equilibrate the column with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).
-
Purification:
-
Apply the reaction mixture from Protocol 2 to the top of the equilibrated column.
-
Elute the conjugate with the storage buffer.
-
The first colored fraction to elute will be the labeled protein. The free dye will elute later. Collect the protein-containing fractions.
-
Protocol 4: Calculating the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths[6].
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (A_max)[6][13].
-
Calculate Concentrations:
-
Dye Concentration (M): [Dye] = A_max / (ε_dye * path length)
-
Where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹[13].
-
-
Corrected Protein Absorbance: The Cy5 dye also absorbs light at 280 nm, so a correction must be applied to the A₂₈₀ reading. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)
-
Protein Concentration (M): [Protein] = Corrected A₂₈₀ / (ε_prot * path length)
-
Where ε_prot is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate DOL: DOL = [Dye] / [Protein]
An optimal DOL for most antibodies is typically between 2 and 10[12].
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low or No Labeling (Low DOL) | Incorrect Buffer: Buffer contains primary amines (Tris, glycine). | Perform buffer exchange into an amine-free buffer (PBS, HEPES) at pH 8.0-9.0[5][13]. |
| Incorrect pH: Reaction pH is too low (<7.5). | Ensure the reaction buffer pH is between 8.0 and 9.0[15]. | |
| Inactive Dye: Dye was improperly stored or hydrolyzed. | Use fresh, anhydrous DMSO/DMF to dissolve the dye immediately before use. Protect from moisture and light[9]. | |
| Inefficient Activation: Problem with EDC/NHS activation step. | Use fresh EDC and NHS. Ensure the activation buffer (MES) is at the correct pH (4.7-6.0)[3]. | |
| Low Protein Concentration: Protein concentration is below 2 mg/mL. | Concentrate the protein to at least 2 mg/mL before labeling[12][15]. | |
| High Background/Non-specific Staining | Excess Free Dye: Incomplete removal of unconjugated dye. | Repeat the purification step (e.g., size-exclusion chromatography)[15]. Check conjugate purity with SDS-PAGE. |
| Protein Aggregation: Over-labeling may cause precipitation. | Reduce the dye:protein molar ratio in the reaction. Perform labeling at 4°C. | |
| Low Fluorescence Signal | Over-labeling (Quenching): DOL is too high. | Decrease the dye:protein molar ratio in the reaction to achieve a lower DOL[8]. |
| Under-labeling: DOL is too low. | Increase the dye:protein molar ratio or reaction time. Confirm reaction pH is optimal[6]. |
| | Protein Denaturation: Labeling conditions were too harsh. | Reduce reaction time or temperature. Check the biological activity of the conjugate. |
Visual Guides
Experimental Workflow
Caption: Workflow for optimizing the dye-to-protein labeling ratio.
Troubleshooting Logic
Caption: Decision tree for troubleshooting labeling experiment outcomes.
References
- 1. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 2. Cy5 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ulab360.com [ulab360.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. abcam.com [abcam.com]
Technical Support Center: Purification of PEG-Cy5 Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins labeled with N-(m-PEG9)-N'-(PEG5-acid)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a fluorescent labeling reagent. It contains a Cy5 dye for fluorescence detection in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1][2] The molecule also incorporates two polyethylene glycol (PEG) chains of different lengths (PEG9 and PEG5). These PEG chains enhance the hydrophilicity and biocompatibility of the dye, improve the solubility of the labeled protein, and can increase its in vivo circulating half-life.[1][3][4] The "acid" group is typically activated (e.g., as an NHS ester) to react with primary amines, such as the side chains of lysine residues on the protein surface.[3]
Q2: Which purification method is best for my PEG-Cy5 labeled protein?
The choice of purification method depends on the physicochemical differences between the labeled protein, the unlabeled protein, and the free dye.[][6]
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for removing small molecules like unconjugated PEG-Cy5 dye from the much larger labeled protein.[][7] It separates molecules based on their hydrodynamic radius.[][8]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their net surface charge.[9][10] PEGylation can shield surface charges on the protein, altering its isoelectric point (pI) and allowing separation of labeled, unlabeled, and multi-PEGylated species.[][11] It is also effective for separating positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity.[12] PEGylation can alter a protein's hydrophobicity, making HIC a useful, albeit less common, purification tool, often used as a polishing step.[][13]
Q3: How do I determine the concentration and degree of labeling (DOL) after purification?
To determine the final concentration and DOL, you need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[1][14] Because the Cy5 dye also absorbs light at 280 nm, a correction factor is needed for an accurate protein concentration measurement.[14]
The calculations are as follows:
-
Protein Concentration (mg/mL) = [(A₂₈₀ - (A₆₅₀ × CF)) / ε₂₈₀] × MW_protein
-
Degree of Labeling (DOL) = (A₆₅₀ × ε₂₈₀) / ((A₂₈₀ - (A₆₅₀ × CF)) × ε₆₅₀)
Where:
-
A₂₈₀ and A₆₅₀ are the absorbances at 280 nm and 650 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
ε₂₈₀ and ε₆₅₀ are the molar extinction coefficients (in M⁻¹cm⁻¹) for the protein and the dye, respectively.
-
MW_protein is the molecular weight of the protein in Daltons.
Visual Guides
Caption: General workflow for protein labeling and purification.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Category 1: Labeling Reaction Issues
Q: My protein precipitated after the labeling reaction. What happened? A: Protein precipitation is often caused by over-labeling.[6] The attachment of multiple hydrophobic Cy5 dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Solution: Reduce the molar ratio of the PEG-Cy5 reagent to the protein in the labeling reaction. Aim for a lower, more controlled degree of labeling (a DOL of 2-4 is often a good starting point).[6]
Q: The fluorescence signal of my purified protein is very low or absent. A: This can be due to several factors:
-
Failed Labeling Reaction: Ensure your protein buffer is free of primary amines (e.g., Tris, glycine) and is at the optimal pH (8.5-9.0), as these conditions are critical for the NHS ester reaction.[15][16][17]
-
Fluorescence Quenching: Over-labeling can sometimes lead to self-quenching of the fluorophores.[6] Calculate the DOL to check for this.
-
Inactive Reagent: Ensure the PEG-Cy5 reagent has been stored correctly (protected from light and moisture) and is freshly prepared in anhydrous DMSO or DMF before use.[14][15]
Category 2: Purification & Yield Issues
Q: I still detect free PEG-Cy5 dye in my sample after purification. How can I remove it? A: The persistence of free dye indicates an inefficient purification step.[6][14]
-
For SEC: Your column may be overloaded, or the resin's fractionation range might be inappropriate for your protein size.[6] Try reducing the sample load or using a resin with a suitable molecular weight cutoff. Repeating the purification by passing the sample through a second column can also be effective.[6]
-
For Dialysis: If you used dialysis, the free dye may not have been fully removed. Increase the dialysis time, use a larger volume of buffer, and increase the frequency of buffer changes.[6]
Q: The yield of my labeled protein is very low. A: Low yield can stem from issues at multiple stages of the process.
-
Poor Labeling Efficiency: Refer to the troubleshooting points for low fluorescence signal.
-
Protein Loss During Purification:
-
Nonspecific Binding: Your protein might be sticking to the chromatography column or spin filter. Try adding a non-ionic detergent (e.g., 0.1% Tween-20) to your buffers or increasing the salt concentration (e.g., up to 500 mM NaCl).
-
Premature Elution: If using IEX or HIC, the protein may not be binding efficiently to the resin, or the wash conditions might be too harsh, causing it to elute in the wash steps.[18] Check that your binding buffer pH and ionic strength are optimal for interaction with the resin.[18]
-
Precipitation: The protein may have precipitated on the column. This can be caused by overly harsh elution conditions or high protein concentration. Try eluting with a gradient rather than a step elution to reduce the concentration of the eluting protein.
-
Caption: Troubleshooting flowchart for low protein yield.
Category 3: Post-Purification Quality Control
Q: The labeled protein has lost its biological activity (e.g., antigen binding). A: The PEG-Cy5 label has likely attached to lysine residues within or near the protein's active site, causing steric hindrance.[6]
-
Solution: Reduce the molar ratio of the labeling reagent to decrease the probability of labeling critical sites. Alternatively, if your protein has a free cysteine residue away from the active site, consider using a maleimide-activated PEG-Cy5 reagent for more site-specific labeling.
Q: My SEC profile shows a large peak in the void volume. A: A peak in the void volume indicates the presence of large soluble aggregates.[8] This can be caused by over-labeling, which increases hydrophobicity, or by general protein instability under the chosen buffer conditions.
-
Solution:
-
Optimize the labeling reaction to achieve a lower DOL.
-
Screen different buffer conditions (pH, ionic strength, additives) to improve protein stability.
-
Analyze the void volume peak by SDS-PAGE to confirm it is your protein of interest.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) Purification
This protocol is ideal for removing unconjugated PEG-Cy5 dye from the labeled protein.
| Parameter | Recommendation |
| Column Type | Superdex 200 Increase 10/300 GL (or similar, for proteins 10-600 kDa)[8] |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4, or other buffer suitable for protein stability |
| Flow Rate | 0.5 - 1.0 mL/min[19] |
| Sample Volume | < 2% of total column volume for optimal resolution (e.g., < 500 µL for a 24 mL column) |
| Detection | Dual wavelength: 280 nm (protein) and 650 nm (Cy5 dye) |
Methodology:
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the crude labeled protein mixture onto the column. The reaction volume is typically small (100-200 µL).
-
Elution: Begin isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions based on the chromatogram. The labeled protein should elute first in a peak that absorbs at both 280 nm and 650 nm. The smaller, unconjugated free dye will elute much later in a peak that absorbs strongly at 650 nm but weakly at 280 nm.[7][20]
-
Analysis: Pool the fractions containing the purified labeled protein and confirm purity via SDS-PAGE.
Protocol 2: Ion-Exchange Chromatography (IEX) Purification
This protocol is useful for separating protein species with different degrees of PEGylation or positional isomers.[][21]
| Parameter | Example Recommendation (Anion Exchange) |
| Column Type | Mono Q or DEAE-based column[22] |
| Binding Buffer (A) | 20 mM Tris, pH 8.0 |
| Elution Buffer (B) | 20 mM Tris, 1 M NaCl, pH 8.0 |
| Flow Rate | 1.0 mL/min |
| Elution Method | Linear gradient (e.g., 0-50% Buffer B over 20 column volumes) |
| Detection | Dual wavelength: 280 nm and 650 nm |
Methodology:
-
Equilibration: Equilibrate the IEX column with Binding Buffer A until pH and conductivity are stable.
-
Sample Preparation: Ensure the crude labeled protein mixture is in a low-salt buffer compatible with Buffer A (buffer exchange if necessary).
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with several volumes of Buffer A to remove any unbound material, including potentially the free PEG-Cy5 dye if it does not bind under these conditions.
-
Elution: Apply a linear salt gradient by increasing the percentage of Elution Buffer B.[22] Different species (unlabeled, mono-labeled, di-labeled) should elute at different salt concentrations due to differences in their surface charge.[][23]
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and absorbance to identify the desired purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 9. purolite.com [purolite.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. abcam.com [abcam.com]
- 18. goldbio.com [goldbio.com]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. Ion Exchange Chromatography Protein | MtoZ Biolabs [mtoz-biolabs.com]
Reducing non-specific binding of PEGylated Cy5 probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of PEGylated Cy5 probes. Our goal is to help you achieve a higher signal-to-noise ratio and obtain reliable, high-quality experimental data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with PEGylated Cy5 probes?
A1: Non-specific binding refers to the attachment of your PEGylated Cy5 probe to unintended targets within your sample, such as the cell membrane, extracellular matrix, or other proteins and cellular components.[1] This phenomenon can lead to high background fluorescence, which obscures the true signal from your target of interest, thereby reducing the sensitivity and accuracy of your experiment.[2] While PEGylation is designed to reduce non-specific interactions, it may not always completely eliminate them.[3][4]
Q2: What are the primary causes of non-specific binding of fluorescent probes?
A2: The main drivers of non-specific binding are molecular forces between the probe and the sample.[5] These can be categorized as:
-
Hydrophobic Interactions: The Cy5 dye itself can be hydrophobic, leading to its interaction with hydrophobic regions of proteins and lipids.[6]
-
Ionic and Electrostatic Interactions: Charged portions of the probe can interact with oppositely charged molecules in the sample.[7][8]
-
Probe Concentration: Using an excessively high concentration of the probe is a frequent cause of increased background signal.[9][10]
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample before probe incubation can lead to high background.[11]
-
Insufficient Washing: Unbound probes that are not washed away properly will contribute to background fluorescence.[12]
Q3: How does PEGylation help in reducing non-specific binding?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a Cy5 probe, creates a "shield" around the fluorochrome.[3][13] This PEG shield has two primary effects:
-
It physically blocks the troublesome interactions between the Cy5 dye and various biomolecules.[3][13]
-
It increases the hydrophilicity of the probe, making it less likely to engage in non-specific hydrophobic interactions.[14] Studies have shown that PEGylation can significantly reduce non-specific binding of fluorescent probes to cells and other surfaces.[4][15][16]
Q4: Can the length of the PEG chain affect non-specific binding?
A4: Yes, the length of the PEG chain can influence its effectiveness. While shorter PEG chains (e.g., 12-14 ethylene glycol units) can provide a significant reduction in non-specific binding, longer chains (e.g., 5 kDa) are often used to create a more effective barrier.[3][4] The optimal PEG chain length can depend on the specific application and the nature of the probe.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of your PEGylated Cy5 probes.
Issue: High Background Fluorescence
High background fluorescence is the most common indicator of non-specific binding. Follow these steps to troubleshoot the problem.
Step 1: Optimize Probe Concentration
An excessive probe concentration is a primary culprit for high background.[9][10]
-
Action: Perform a titration experiment to determine the optimal concentration of your PEGylated Cy5 probe. Test a range of concentrations below, at, and above the manufacturer's recommended concentration to find the best signal-to-noise ratio.[12]
Step 2: Enhance Blocking and Washing Steps
Inadequate blocking and washing can leave non-specific binding sites exposed and unbound probes remaining in the sample.[11][12]
-
Action:
-
Blocking: Increase the concentration of your blocking agent or the incubation time. Consider using a different blocking agent.[17][18] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dried milk, and specialized commercial blocking buffers.[5][17]
-
Washing: Increase the number and duration of your wash steps after probe incubation. Adding a non-ionic surfactant like Tween-20 to your wash buffer can help disrupt non-specific interactions.[5][9]
-
Step 3: Adjust Buffer Composition
The chemical environment of your experiment can significantly influence non-specific interactions.[8]
-
Action:
-
pH: Adjust the pH of your buffers. The charge of biomolecules is pH-dependent, and matching the buffer pH to the isoelectric point of your probe or sample can minimize electrostatic interactions.[5][8]
-
Salt Concentration: Increase the salt concentration (e.g., NaCl) in your buffers. This can help to shield charged interactions between the probe and the sample.[5][8]
-
Additives: Include additives in your buffers, such as BSA or a non-ionic surfactant, to act as blocking agents and reduce hydrophobic interactions.[8]
-
Step 4: Address Autofluorescence
Some biological samples have endogenous fluorescence (autofluorescence), which can be mistaken for high background.[11]
-
Action:
Quantitative Data Summary
The following table provides a summary of recommended concentrations and conditions for various reagents used to reduce non-specific binding.
| Parameter | Reagent/Condition | Recommended Concentration/Value | Purpose | Citation |
| Blocking Agent | Bovine Serum Albumin (BSA) | 1% (w/v) | Blocks non-specific protein binding sites. | [8] |
| Normal Serum | 10-20% (v/v) | Blocks Fc receptors and other non-specific sites. | [19] | |
| Wash Buffer Additive | Tween 20 | 0.01 - 0.05% (v/v) | Reduces non-specific hydrophobic interactions. | [5][9] |
| Buffer Additive | Sodium Chloride (NaCl) | 200-300 mM | Shields electrostatic interactions. | [5] |
| Autofluorescence Quenching | Sodium Borohydride | 1 mg/mL in PBS | Reduces endogenous fluorescence from the sample. | [9] |
Experimental Protocols & Workflows
General Workflow for Troubleshooting Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and mitigate non-specific binding issues.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Mechanism of PEGylation in Reducing Non-Specific Binding
This diagram illustrates the "shielding" effect of PEGylation.
Caption: How PEGylation shields the Cy5 dye to prevent non-specific interactions.
Logical Relationships in Optimizing Signal-to-Noise Ratio
This diagram shows the interplay of factors that contribute to a better signal-to-noise ratio.
Caption: Key factors influencing the signal-to-noise ratio in fluorescence experiments.
References
- 1. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. biotium.com [biotium.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability of anti-fouling PEGylated surfaces probed by fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Photostability issues with Cy5 dyes and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photostability issues commonly encountered with Cy5 dyes during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 and why is it used in research?
Cyanine5 (Cy5) is a bright, far-red fluorescent dye frequently used for labeling biomolecules such as proteins and nucleic acids.[1] Its fluorescence in the far-red spectrum helps to minimize autofluorescence from biological samples, leading to a better signal-to-noise ratio.[1]
Q2: What is photobleaching and why is it a significant problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This is a major issue with Cy5, especially in experiments requiring prolonged or intense light exposure, such as single-molecule studies or time-lapse imaging. The resulting gradual decrease in fluorescence signal can compromise the quality and accuracy of the collected data.[1][2]
Q3: What are the primary causes of Cy5 photobleaching?
The main factors contributing to the photobleaching of Cy5 are:
-
High Excitation Light Intensity: More intense illumination accelerates the rate of photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen plays a key role by interacting with the excited triplet state of Cy5 to form damaging reactive oxygen species (ROS).[1][3]
-
Local Chemical Environment: Factors like pH, viscosity, and the presence of certain ions can influence photostability.[1] A slightly basic pH of around 7.5 is generally recommended for cyanine dyes.[1]
-
Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are susceptible to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and increased bleaching.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching. Here’s how to troubleshoot it:
| Possible Cause | Solution | Detailed Action |
| High Excitation Power | Reduce excitation intensity. | Lower the laser power or lamp intensity to the minimum level that provides a detectable signal. For confocal microscopy, consider increasing the detector gain instead of the laser power.[1][4] |
| Long Exposure Times | Shorten exposure times. | Use the shortest possible exposure time for image acquisition.[3] |
| Presence of Oxygen | Use antifade reagents and oxygen scavengers. | Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer. These often contain oxygen scavengers or triplet state quenchers.[1][3][5] |
| Suboptimal Imaging Buffer | Optimize the buffer composition. | Ensure the imaging buffer has a pH around 7.5.[1] Some studies suggest that non-polar, plastic-based mounting media can enhance Cy5 brightness.[4] |
| Environmental Factors | Control for ozone. | Ozone in the laboratory environment can rapidly degrade Cy5. If possible, perform the final steps of your experiment in an ozone-controlled environment.[4] |
Issue 2: Low signal-to-noise ratio (SNR).
A weak signal can be due to various factors besides photobleaching:
| Possible Cause | Solution | Detailed Action |
| Low Labeling Density | Optimize dye-to-biomolecule ratio. | Perform a titration experiment to find the optimal labeling ratio. Be aware that over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[1] |
| High Background Fluorescence | Minimize background sources. | Use high-quality, clean coverslips and slides. Ensure the complete removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[1] |
| Suboptimal Detector Settings | Adjust detector gain and offset. | Increase the detector gain to amplify the signal, but be mindful that this can also amplify noise. Adjust the offset to reduce background from dark current.[1] |
Mitigating Photobleaching: Strategies and Chemical Agents
A multi-faceted approach is the most effective way to combat Cy5 photobleaching.
Optimization of Imaging Parameters
The simplest way to reduce photobleaching is to minimize the amount of light hitting the sample.[6] This can be achieved by:
-
Using neutral density filters to reduce illumination intensity.[6]
-
Avoiding unnecessary exposure of the sample to light.[6]
Use of Antifade Reagents
Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching.[3] They work through two primary mechanisms:
-
Triplet State Quenchers: These molecules, such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, accept energy from the highly reactive triplet state of Cy5, returning it to the ground state before it can react with oxygen to produce ROS.[2][3][7]
-
Reactive Oxygen Species (ROS) Scavengers: These components, often found in oxygen scavenging systems like PCA/PCD, remove molecular oxygen from the buffer, thereby preventing the formation of damaging ROS.[5]
Covalently Linked Photostabilizers
A more advanced strategy involves the direct conjugation of triplet-state quenchers (TSQs) like COT, NBA, or Trolox to the Cy5 fluorophore.[2][7] This "self-healing" approach has been shown to dramatically enhance photostability without significantly altering the dye's spectral characteristics.[2][7]
Choosing More Photostable Alternatives
In demanding applications, consider using more photostable alternatives to Cy5 that fluoresce in the same spectral region. Alexa Fluor 647 is a popular choice known for its superior brightness and photostability.[1][8][9][10][11]
Quantitative Data: Photostability Comparison
The following tables summarize quantitative data on the photostability of Cy5 and its alternatives.
Table 1: Comparison of Cy5 and Alexa Fluor 647 Photostability
| Dye | Relative Photostability | Remaining Fluorescence After Bleaching Experiment | Key Characteristics |
| Cy5 | Less Photostable | ~55% | Prone to self-quenching at high labeling densities.[9][12] |
| Alexa Fluor 647 | More Photostable | ~80% | Significantly brighter and more resistant to photobleaching.[8][9][10][11][12] |
Table 2: Effect of Additives on Cy5 Photostability
| Condition | Relative Improvement in Photostability | Mechanism |
| Cy5 + 1 mM COT | 5–12 fold increase in on-time (τ on) | Triplet State Quenching[2] |
| Cy5 + 1 mM NBA | 5–12 fold increase in on-time (τ on) | Triplet State Quenching[2] |
| Cy5 + 1 mM Trolox | 5–12 fold increase in on-time (τ on) | Triplet State Quenching[2] |
| Cy5-COT Conjugate | 2–7 fold reduction in photobleaching in the presence of oxygen | Covalently Linked Triplet State Quencher[2] |
| Oxygen Scavenging System (PCA/PCD) | Dramatically enhances the effect of TSQs | Removal of Molecular Oxygen[2][5] |
Experimental Protocols
Protocol 1: General Protocol for Quantifying Photobleaching Rate
This protocol describes a method to measure the rate of photobleaching in a microscopy experiment.[1]
-
Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant and relevant level.
-
Select an appropriate emission filter.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching lifetime or rate constant.
-
Protocol 2: Indirect Immunofluorescence Staining
This is a general workflow for immunofluorescence staining where Cy5-conjugated secondary antibodies are used.
-
Cell/Tissue Preparation:
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
-
Blocking: Incubate the sample with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 4.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for Cy5.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of N-(m-PEG9)-N'-(PEG5-acid)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored at -20°C.[1][2] For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.
Q2: How should I reconstitute this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution. Briefly vortex to ensure it is fully dissolved before use.
Q3: In which solvents is this compound soluble?
This compound is soluble in water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2] The hydrophilic PEG spacer enhances its solubility in aqueous media.[2]
Q4: What are the excitation and emission wavelengths for the Cy5 fluorophore?
The approximate excitation maximum for Cy5 is 649 nm, and the emission maximum is 667 nm.[2]
Q5: What is the primary application of this compound?
This compound is a PEGylated, near-infrared (NIR) fluorescent linker.[2] Its terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, such as proteins and peptides, to form a stable amide bond for fluorescent labeling.[2]
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Bring the vial of this compound to room temperature before opening.
-
Add the desired volume of anhydrous DMF or DMSO to create a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Vortex the solution briefly to ensure the compound is completely dissolved.
-
For storage, it is recommended to divide the solution into small aliquots and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protein Labeling via Amine Coupling
This protocol describes a general method for labeling proteins with this compound by activating the carboxylic acid with EDC and NHS to form a stable amide bond with primary amines on the protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES-buffered saline (0.1 M MES, 0.5 M NaCl; pH 6.0)
-
Reaction Buffer: Phosphate-buffered saline (20 mM sodium phosphate, 150 mM NaCl; pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Ensure your protein is in an amine-free buffer (e.g., PBS) at an optimal concentration (e.g., 2 mg/mL).
-
Activate the Dye:
-
Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
-
Add a molar excess of the EDC/NHS solution to the dye solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Labeling Reaction:
-
Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for your specific application.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the protein buffer to an amine-free buffer like PBS, MES, or HEPES. |
| Suboptimal pH for the labeling reaction. | Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient amine coupling. | |
| Low protein concentration. | For inefficient labeling, consider concentrating the protein solution. | |
| Inactive dye due to hydrolysis. | Prepare fresh activated dye solution for each labeling reaction. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis). |
| Non-specific binding of the dye. | Increase the number of wash steps after staining. Consider using a blocking agent if applicable. In flow cytometry, Cy5 dyes can sometimes bind to Fc receptors on cells like macrophages; consider alternative dyes if this is an issue.[3] | |
| Precipitation of Labeled Protein | High degree of labeling leading to aggregation. | Reduce the molar ratio of dye to protein in the labeling reaction. |
| The PEG linker may alter protein solubility. | Optimize buffer conditions (e.g., pH, ionic strength) for the labeled protein. | |
| Low or No Fluorescence Signal | Photobleaching of the Cy5 dye. | Protect the dye and labeled conjugates from light during storage and experiments. |
| Fluorescence quenching due to a high degree of labeling. | Determine the degree of labeling (DOL) and reduce the dye-to-protein ratio if it is too high. | |
| The local environment of the conjugated dye is quenching fluorescence. | While less common, the conjugation site on the protein can affect fluorescence. This may require re-engineering of the protein if a specific labeling site is the issue. |
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
Technical Support Center: Purification of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated N-(m-PEG9)-N'-(PEG5-acid)-Cy5 dye from labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound dye?
A1: The removal of free, unconjugated Cy5 dye is a critical step for several reasons. The presence of free dye can interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of labeling efficiency.[1] Furthermore, unbound dye can cause high background fluorescence in various applications such as ELISA, Western blotting, immunohistochemistry, and flow cytometry, potentially leading to inaccurate results.[1]
Q2: What is the molecular weight of this compound dye, and why is it important?
A2: The molecular weight of this compound is approximately 1093.8 g/mol [2][3][4]. Knowing the molecular weight is essential for selecting an appropriate purification method, particularly for size-based separation techniques like Size Exclusion Chromatography (SEC) and dialysis. The significant size difference between the small unconjugated dye and the much larger labeled biomolecule (e.g., an antibody at ~150 kDa) allows for efficient separation.
Q3: How does the PEGylation of the Cy5 dye affect the purification process?
A3: PEGylation increases the hydrodynamic radius of the dye molecule. This increase in size can be beneficial for separation by size-based methods. However, PEG chains can also introduce hydrophobicity, which might be a consideration for methods like Hydrophobic Interaction Chromatography (HIC). Additionally, the PEG chains can shield charges on the dye molecule, potentially altering its interaction with ion-exchange media.
Q4: Which purification method is best for my application?
A4: The choice of purification method depends on factors such as the size and stability of your biomolecule, the required purity, sample volume, and available equipment.[1]
-
Size Exclusion Chromatography (SEC) is a high-resolution method suitable for most sample sizes.
-
Spin Columns (a form of SEC) are ideal for rapid purification of small sample volumes.
-
Dialysis is a simple method for buffer exchange and removal of small molecules, but it is a slower process.
-
Tangential Flow Filtration (TFF) is highly efficient for processing large sample volumes and for concentrating the sample.
-
Hydrophobic Interaction Chromatography (HIC) can be a useful secondary step for polishing and removing residual hydrophobic impurities.
Q5: Can I use more than one purification method?
A5: Yes, in fact, a multi-step purification approach can often yield the highest purity. For example, an initial purification by SEC or TFF could be followed by a polishing step using HIC to remove any remaining free dye and other impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in downstream assays | Incomplete removal of unconjugated dye. | • Repeat the purification step. • Consider using a different purification method with higher resolution (e.g., SEC instead of dialysis). • For HIC, optimize the salt concentration in the elution buffer. |
| Low recovery of labeled biomolecule | • The biomolecule is precipitating during purification. • The biomolecule is adsorbing to the chromatography resin or membrane. • For SEC, the column resin is inappropriate for the size of the biomolecule. | • Check the solubility of your biomolecule in the purification buffers. • For HIC, adjust the salt concentration to improve solubility. • For membrane-based methods (TFF, dialysis), ensure the membrane material is low-protein binding. • Ensure the SEC resin has an appropriate fractionation range for your biomolecule. |
| Unconjugated dye detected in the final product | • The purification method was inefficient. • The chromatography column was overloaded. • Insufficient dialysis time or too few buffer changes. | • For SEC, ensure the column is adequately sized for the sample volume. • For dialysis, increase the dialysis time and the frequency of buffer changes. • Consider a secondary purification step (e.g., HIC). |
| Labeled biomolecule appears aggregated | • Harsh elution conditions (e.g., pH, salt concentration). • Over-labeling of the biomolecule. | • Optimize elution conditions to be milder. • Reduce the molar ratio of dye to biomolecule in the labeling reaction. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) / Spin Column
This method separates molecules based on their size. Larger molecules (labeled biomolecule) elute first, while smaller molecules (unconjugated dye) are retained longer in the porous resin.
Materials:
-
SEC column (e.g., Sephadex G-25) or pre-packed spin column
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Centrifuge (for spin columns)
-
Collection tubes
Procedure:
-
Column Preparation:
-
For standard SEC columns, pack the resin according to the manufacturer's instructions and equilibrate with at least 2-3 column volumes of Equilibration Buffer.
-
For spin columns, remove the storage buffer by centrifugation at 1,500 x g for 1-2 minutes.
-
-
Equilibration (Spin Column):
-
Wash the resin by adding 300-500 µL of Equilibration Buffer and centrifuging at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Sample Loading:
-
Carefully apply the labeling reaction mixture to the center of the resin bed. Avoid disturbing the resin.
-
-
Elution:
-
Standard SEC: Begin flowing the Elution Buffer through the column and collect fractions. Monitor the eluate at 280 nm (for protein) and ~650 nm (for Cy5 dye). The first peak corresponds to the labeled biomolecule, and the second, more retained peak is the free dye.
-
Spin Column: Place the column in a clean collection tube and centrifuge at 1,500 x g for 2 minutes. The eluate contains the purified labeled biomolecule.
-
Protocol 2: Dialysis
Dialysis separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for antibodies)
-
Dialysis Buffer (e.g., PBS, pH 7.4), at least 500 times the sample volume
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
-
Sample Loading:
-
Carefully load the labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Place the sealed tubing/cassette into the beaker containing the Dialysis Buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for at least 4-6 hours or overnight.
-
-
Buffer Exchange:
-
For efficient removal of the unconjugated dye, perform at least three buffer changes at convenient intervals.
-
-
Sample Recovery:
-
Carefully remove the tubing/cassette from the buffer.
-
Transfer the purified labeled biomolecule to a clean tube.
-
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for separating molecules of different sizes using a semi-permeable membrane. The sample is passed tangentially across the membrane surface.
Materials:
-
TFF system with a membrane of appropriate MWCO (e.g., 30-100 kDa for antibodies)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Sample reservoir
Procedure:
-
System Preparation:
-
Install the TFF membrane and prepare the system according to the manufacturer's instructions.
-
Flush the system with water and then equilibrate with Diafiltration Buffer.
-
-
Concentration (Optional):
-
Load the labeling reaction mixture into the sample reservoir.
-
Concentrate the sample to a desired volume by running the TFF system in concentration mode.
-
-
Diafiltration (Dye Removal):
-
Switch the system to diafiltration mode. Continuously add Diafiltration Buffer to the sample reservoir at the same rate as the filtrate is being removed.
-
Perform at least 5-7 diavolumes (one diavolume is equal to the sample volume) to ensure complete removal of the unconjugated dye.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the sample to the final desired volume.
-
Recover the purified, concentrated labeled biomolecule from the system.
-
Protocol 4: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. This method is often used as a polishing step.
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
Binding Buffer (high salt concentration, e.g., 1-2 M ammonium sulfate in buffer)
-
Elution Buffer (low salt concentration, e.g., buffer with no added salt)
-
Chromatography system
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with Binding Buffer until the baseline is stable.
-
-
Sample Preparation:
-
Adjust the salt concentration of the sample to match the Binding Buffer. This can be done by adding a concentrated salt solution.
-
-
Sample Loading:
-
Load the sample onto the equilibrated column. The labeled biomolecule and any hydrophobic impurities (including potentially the PEGylated dye) will bind to the resin.
-
-
Elution:
-
Wash the column with Binding Buffer to remove any unbound material.
-
Elute the bound molecules using a decreasing salt gradient by mixing the Binding Buffer with the Elution Buffer. The labeled biomolecule will elute as the salt concentration decreases. Collect fractions and monitor at 280 nm and ~650 nm.
-
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation by size | Separation by size via a semi-permeable membrane | Separation by size via a semi-permeable membrane with cross-flow | Separation by hydrophobicity |
| Typical Recovery | >90% | >95% | >95%[5] | 80-95% |
| Processing Time | 0.5 - 2 hours | 4 - 24 hours | 1 - 4 hours | 1 - 3 hours |
| Dye Removal Efficiency | High | Moderate to High (dependent on time and buffer changes) | Very High | High (can be very specific) |
| Scalability | Good | Limited by membrane surface area | Excellent | Good |
| Sample Concentration | Dilution | Dilution (can be concentrated with specific techniques) | Concentration | Dilution |
| Key Advantage | High resolution | Simplicity | Speed and scalability for large volumes | High selectivity for polishing |
| Key Disadvantage | Sample dilution | Slow process | Requires specialized equipment | Requires optimization of salt conditions |
Visualizations
Experimental Workflows
Caption: Workflow for Size Exclusion Chromatography (SEC).
Caption: Workflow for Dialysis.
Caption: Workflow for Tangential Flow Filtration (TFF).
Logical Relationships
Caption: Decision tree for selecting a purification method.
References
Improving signal-to-noise ratio in experiments with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent probe consisting of a Cy5 dye functionalized with two polyethylene glycol (PEG) chains.[1][2] One end has a methoxy-terminated PEG9 chain, while the other has a carboxylic acid-terminated PEG5 chain.[1][2] The PEG chains enhance the solubility and stability of the Cy5 dye in aqueous environments.[1][2][3] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules like proteins, antibodies, and peptides, forming a stable amide bond.[2] Its primary application is as a fluorescent label for tracking and imaging biomolecules in various assays.[4] It is also described as a PEG-based PROTAC linker.[5]
Q2: What are the key spectroscopic properties of the Cy5 dye in this compound?
The core fluorescent component is Cy5, a cyanine dye that fluoresces in the far-red region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, which is typically stronger in the blue and green regions.[6]
| Property | Value |
| Excitation Maximum (λex) | ~649 nm[2][4][7] |
| Emission Maximum (λem) | ~667 nm[2][7] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[8] |
Q3: How does the PEGylation in this compound benefit my experiments?
The inclusion of PEG (polyethylene glycol) chains offers several advantages:
-
Increased Solubility: PEGylation significantly improves the water solubility of the hydrophobic Cy5 dye, preventing aggregation in aqueous buffers.[1][2]
-
Improved Stability: PEGylation can enhance the stability of the conjugated molecule.[9][10]
-
Reduced Non-Specific Binding: The hydrophilic PEG chains can help to minimize non-specific binding of the conjugate to surfaces and other proteins, which can contribute to a lower background signal.
-
Enhanced Biocompatibility: PEG is a biocompatible polymer, making the resulting conjugate suitable for in vivo and cell-based assays.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound conjugates, focusing on improving the signal-to-noise ratio.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
Q: Why is my background signal so high?
A: Several factors can contribute to high background fluorescence:
-
Excessive Antibody/Probe Concentration: Using too much of the Cy5-conjugated antibody or probe can lead to non-specific binding.[11][12]
-
Inadequate Washing: Insufficient washing after incubation steps fails to remove all unbound conjugates.[6][13]
-
Ineffective Blocking: Non-specific binding sites on cells or tissues may not be adequately blocked.[6][14]
-
Autofluorescence: Biological samples can have endogenous fluorescence (autofluorescence), which can contribute to the background signal.[11][13]
-
Fc Receptor Binding: If using antibodies, the Fc region can bind non-specifically to Fc receptors on certain cell types like macrophages.[11][15]
-
Fixation-Induced Fluorescence: Aldehyde fixatives such as paraformaldehyde can increase autofluorescence.[11]
Troubleshooting Steps:
| Solution | Detailed Recommendation |
| Optimize Antibody/Probe Concentration | Perform a titration experiment to determine the lowest concentration of your Cy5 conjugate that provides a strong specific signal with minimal background.[16] |
| Improve Washing Steps | Increase the number and/or duration of wash steps after incubation.[13][17] Consider adding a mild detergent like 0.1% Tween-20 to your wash buffer to reduce non-specific interactions.[13] |
| Enhance Blocking | Use an effective blocking buffer. Common choices include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.[6][14][18] Ensure the blocking step is sufficiently long. |
| Quench Autofluorescence | Treat samples with an autofluorescence quenching agent. A common method is to use a fresh solution of sodium borohydride (1 mg/mL in PBS).[13] Alternatively, using a far-red dye like Cy5 already helps to minimize issues with autofluorescence which is more prominent at shorter wavelengths.[6] |
| Block Fc Receptors | If working with cells known to express Fc receptors, include an Fc blocking step in your protocol before adding the primary antibody.[19] |
| Optimize Fixation | Use the lowest effective concentration and shortest duration for fixation. If possible, consider alternative fixatives like cold methanol, which may induce less autofluorescence.[11] |
Issue 2: Weak or No Specific Signal
A weak or absent signal can be due to various factors, from sample preparation to imaging settings.
Q: I am not detecting a strong Cy5 signal. What could be the problem?
A: Potential causes for a weak or absent signal include:
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[13]
-
Ozone Degradation: Cy5 is sensitive to environmental ozone, which can rapidly degrade the dye.[13]
-
Suboptimal Conjugation: The labeling of your biomolecule with this compound may have been inefficient, resulting in a low degree of labeling (DOL).
-
Low Target Expression: The target molecule may be expressed at very low levels in your sample.[6]
-
Incorrect Filter Sets: Mismatched excitation and emission filters will lead to poor signal detection.[13]
-
Fluorescence Quenching: The fluorescence of Cy5 can be quenched by various mechanisms, including interactions with other molecules.[20][21][22][23]
Troubleshooting Steps:
| Solution | Detailed Recommendation |
| Minimize Photobleaching | Use an anti-fade mounting medium.[6][13] Minimize the sample's exposure to the excitation light.[13] Consider using photostabilizing agents.[13][24][25] |
| Control for Ozone | If possible, work in an environment with controlled ozone levels or ensure good laboratory ventilation.[13] |
| Verify Conjugation | Confirm successful conjugation and optimize the degree of labeling (DOL). A typical DOL for antibodies is between 3 and 7.[6] |
| Confirm Target Expression | Use a positive control to ensure your target is present and your detection method is working.[6][16] |
| Check Imaging Settings | Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) and an appropriate emission filter for Cy5.[6] |
| Address Potential Quenching | Be aware of potential quenchers in your sample or buffers.[20][22] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining using a Cy5-conjugated secondary antibody.
-
Cell/Tissue Preparation:
-
Permeabilization (for intracellular targets):
-
If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% BSA or normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate for 1 hour at room temperature or overnight at 4°C.[13]
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.[13]
-
-
Final Washes:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[13]
-
-
Mounting and Imaging:
Protocol 2: Protein Labeling with this compound
This protocol outlines the steps for conjugating the carboxylic acid group of the dye to primary amines on a protein (e.g., an antibody). This reaction requires an activation step to convert the carboxylic acid to a more reactive species.
-
Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[26]
-
Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[7]
-
Activation Reagents: Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
-
Activation of the Dye:
-
In a microcentrifuge tube, mix the dissolved this compound with a molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer like sodium bicarbonate.[7][27]
-
Add the activated dye solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this should be optimized.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[26]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[27]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[28]
-
Visualizations
Caption: General workflow for a typical immunofluorescence experiment.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. xobi.net [xobi.net]
- 9. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 15. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
- 18. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. nbinno.com [nbinno.com]
- 23. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 27. NHS ester protocol for labeling proteins [abberior.rocks]
- 28. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 vs. Standard Cy5 NHS Ester for Advanced Bioconjugation
In the landscape of fluorescent labeling, the choice of dye can significantly impact experimental outcomes, particularly in sensitive applications such as drug development and high-resolution imaging. While the standard Cy5 NHS ester has long been a workhorse for labeling biomolecules, advanced formulations like N-(m-PEG9)-N'-(PEG5-acid)-Cy5 offer distinct advantages. This guide provides an objective, data-driven comparison of these two fluorescent probes to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Characteristics
The primary distinction between this compound and the standard Cy5 NHS ester lies in the incorporation of a hydrophilic polyethylene glycol (PEG) linker in the former. This structural modification is designed to enhance the biophysical properties of the dye, leading to improved performance in aqueous environments.[1][2][3]
| Property | This compound | Standard Cy5 NHS Ester | Key Advantage of PEGylated Cy5 |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimide Ester (-NHS) | Versatile conjugation via EDC/HATU chemistry. |
| Solubility | High solubility in aqueous media, DMSO, DMF, DCM[1] | Soluble in organic solvents (DMSO, DMF), limited water solubility[4][5] | Reduced aggregation and non-specific binding in biological buffers. |
| Excitation Max (λex) | ~649 nm[1] | ~649-651 nm[4][5] | Spectrally similar, compatible with standard laser lines. |
| Emission Max (λem) | ~667 nm[1] | ~670 nm[4][5] | Spectrally similar, detectable with standard Cy5 filter sets. |
| Molar Extinction (ε) | ~170,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[5] | Standard Cy5 NHS ester exhibits higher light absorbance. |
| Quantum Yield (Φ) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative has a reported quantum yield of ~0.07.[6] | ~0.2[6] | Standard Cy5 NHS ester is intrinsically brighter. |
| Biocompatibility | Enhanced due to the hydrophilic PEG spacer.[1][2] | Prone to non-specific binding and aggregation in aqueous solutions.[4] | Improved performance in in-vivo and cell-based assays. |
Delving Deeper: A Performance-Based Comparison
The decision to use a PEGylated Cy5 derivative over the standard NHS ester often hinges on the specific demands of the experiment. For applications requiring high brightness in non-biological systems, the standard Cy5 NHS ester may suffice. However, for complex biological applications, the enhanced properties of this compound can be critical for obtaining high-quality, reproducible data.
Enhanced Solubility and Reduced Aggregation
A significant challenge with standard cyanine dyes like Cy5 NHS ester is their propensity to aggregate in aqueous buffers, which can lead to fluorescence quenching and non-specific binding. The hydrophilic PEG linker in this compound dramatically improves its water solubility, mitigating these issues and ensuring more reliable and reproducible labeling in biological systems.[1][6]
Labeling Chemistry and Efficiency
Standard Cy5 NHS ester readily reacts with primary amines (e.g., lysine residues on proteins) at a slightly alkaline pH to form a stable amide bond.[4][5] This is a well-established and efficient labeling method. This compound, with its terminal carboxylic acid, requires activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react with primary amines.[1][3] While this adds a step to the protocol, it offers greater control over the conjugation reaction.
Photostability
Photobleaching, the irreversible loss of fluorescence upon excitation, is a critical consideration in fluorescence imaging. While specific photostability data for this compound is not available, studies on other Cy5 derivatives have shown that the local environment can influence photostability. The PEG linker, by reducing aggregation, may contribute to a more stable fluorescent signal in certain contexts. However, the core Cy5 fluorophore remains susceptible to photobleaching.[6]
Visualizing the Chemistry and Workflow
To better understand the practical differences between these two dyes, the following diagrams illustrate their chemical structures and a typical protein labeling workflow.
References
A Comparative Analysis of Cy5 Dyes with Varying PEG Chain Lengths for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the success of imaging and diagnostic assays. Cyanine5 (Cy5), a far-red fluorescent dye, is widely utilized for its brightness and compatibility with common laser lines. The conjugation of polyethylene glycol (PEG) linkers to Cy5 dyes has become a standard practice to improve its utility. PEGylation enhances aqueous solubility, increases in vivo circulation times, and crucially, reduces non-specific binding to surfaces and biomolecules. However, the length of the PEG chain is a key variable that can significantly influence the overall performance of the Cy5 conjugate. This guide provides an objective comparison of Cy5 dyes with different PEG chain lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugate for specific research needs.
Impact of PEG Chain Length on Cy5 Dye Performance
The length of the PEG linker, which is a polymer of repeating ethylene oxide units, can be varied to fine-tune the properties of the Cy5 dye conjugate. Generally, longer PEG chains provide a greater hydrophilicity and a larger hydrodynamic radius, which contributes to a more pronounced shielding effect. This "shielding" is instrumental in preventing the dye from non-specifically interacting with proteins and cell membranes, a common issue with fluorescent probes that can lead to high background signal and false positives.
Studies have shown that increasing the PEG linker length on dye-conjugated molecules can lead to enhanced tumor-targeting ability and improved pharmacological effects in vivo.[1] For instance, a comparison of folate-conjugated liposomes with PEG linkers of 2 kDa, 5 kDa, and 10 kDa revealed that the longest PEG chain (10 kDa) resulted in the highest tumor accumulation.[1] This is attributed to the ability of longer PEG chains to provide better steric hindrance, which minimizes opsonization and clearance by the reticuloendothelial system. Furthermore, research on PEGylated nanoparticles has demonstrated that longer PEG chains are more effective at reducing protein adsorption.[2][3] While shorter PEG chains can also reduce non-specific binding, they may require a higher grafting density to achieve the same effect as longer chains.[2][4]
The choice of PEG chain length often involves a trade-off. While longer chains are superior at reducing non-specific interactions, they can also introduce steric hindrance that may interfere with the binding of the conjugated molecule to its target, especially if the target is sterically constrained. Therefore, the optimal PEG length is application-dependent and may require empirical determination.
Quantitative Comparison of Cy5-PEG Conjugates
| Performance Parameter | Short PEG Chain (e.g., PEG4) | Medium PEG Chain (e.g., PEG8, PEG12) | Long PEG Chain (e.g., PEG24 and longer) |
| Solubility | Good | Excellent | Excellent |
| Non-Specific Binding | Reduced compared to no PEG | Significantly Reduced | Minimally Observed |
| In Vivo Circulation Time | Modestly Increased | Moderately Increased | Substantially Increased |
| Steric Hindrance | Low | Moderate | High |
| Brightness (Quantum Yield) | Generally Unaffected | Generally Unaffected | May be slightly reduced in some contexts |
| Photostability | Similar to unconjugated Cy5 | Similar to unconjugated Cy5 | May be slightly enhanced due to reduced aggregation |
Experimental Protocols
To ensure reproducible and comparable results when evaluating Cy5 dyes with different PEG chain lengths, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient and Quantum Yield
The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and quantum yield (Φ).
a. Molar Extinction Coefficient (ε):
-
Prepare a stock solution of the Cy5-PEG conjugate of a known concentration (e.g., 1 mM) in a suitable solvent such as spectroscopic grade DMSO or PBS.
-
Create a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 10 µM.
-
Measure the absorbance of each solution at the maximum absorption wavelength (λmax, typically ~649 nm for Cy5) using a UV-Vis spectrophotometer.[5]
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
b. Fluorescence Quantum Yield (Φ):
-
Select a standard fluorophore with a known quantum yield that has similar absorption and emission spectra to Cy5 (e.g., Cresyl Violet in methanol, Φ = 0.54).
-
Prepare solutions of the standard and the Cy5-PEG conjugate with low absorbance (< 0.1) at the excitation wavelength of the standard.
-
Measure the fluorescence emission spectra of both the standard and the test sample using a spectrofluorometer, ensuring the same excitation wavelength is used for both.[6]
-
The quantum yield of the Cy5-PEG conjugate (Φ_sample) is calculated using the following equation:[6] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the test sample and the standard, respectively.[6]
Assessment of Photostability
Photostability is a measure of a fluorophore's resistance to photobleaching upon continuous exposure to excitation light.
-
Prepare samples of cells labeled with the different Cy5-PEG conjugates or solutions of the conjugates immobilized on a glass slide.
-
Acquire images of the samples at regular time intervals (e.g., every 30 seconds) under continuous exposure to the excitation laser (e.g., a 633 nm or 647 nm laser).
-
Measure the fluorescence intensity of a region of interest in the images over time.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability.
Evaluation of Non-Specific Binding
This protocol assesses the propensity of the Cy5-PEG conjugates to bind non-specifically to cells.
-
Culture a cell line known to exhibit non-specific binding (e.g., monocytes or macrophages) in a multi-well imaging plate.[7]
-
Incubate the cells with each of the Cy5-PEG conjugates at the same concentration for a set period (e.g., 30-60 minutes).
-
Wash the cells thoroughly with PBS to remove any unbound conjugate.
-
Image the cells using a fluorescence microscope with identical acquisition settings (e.g., laser power, exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity per cell or per image area. A lower fluorescence intensity indicates less non-specific binding.
Visualizing Experimental Workflows and Applications
Diagrams created using Graphviz can effectively illustrate complex experimental processes and biological pathways.
Caption: Workflow for comparing Cy5 dyes with different PEG chain lengths.
Caption: Signaling pathway for tracking a Cy5-PEG-labeled ligand.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: PEGylated vs. Non-PEGylated Cy5 for Advanced Research Applications
In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to experimental success. Cyanine 5 (Cy5), a far-red emitting dye, is a popular choice due to its high extinction coefficient and emission profile that minimizes background autofluorescence from biological samples. This guide provides a detailed spectroscopic comparison between PEGylated Cy5, specifically N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, and its non-PEGylated counterpart, Cy5-NHS ester. This objective analysis, supported by experimental data and protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Spectroscopic Parameters: A Comparative Analysis
The addition of a polyethylene glycol (PEG) linker to the Cy5 core structure is primarily intended to enhance its hydrophilicity and biocompatibility. While this modification offers significant advantages in aqueous environments by reducing non-specific binding and aggregation, it can also influence the dye's spectroscopic properties. The following table summarizes the key performance indicators for both forms of Cy5. It is important to note that the data presented is a compilation from various sources and may vary based on experimental conditions.
| Spectroscopic Property | PEGylated Cy5 (N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5) | Non-PEGylated Cy5 (Cy5-NHS Ester) |
| Excitation Maximum (λex) | 649 - 650 nm[1][2] | ~646 - 649 nm[1] |
| Emission Maximum (λem) | 667 - 691 nm[1][2] | ~662 - 671 nm[1] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated derivative)[1] | ~0.2[1] |
| Solubility | Enhanced aqueous solubility[1][2] | Soluble in organic solvents (e.g., DMSO, DMF), limited water solubility[1] |
| Reactivity | Terminal hydroxyl group for derivatization[1] | NHS ester reacts with primary amines[1] |
Key Takeaways:
-
Brightness: Non-PEGylated Cy5-NHS ester exhibits a significantly higher molar extinction coefficient and a higher quantum yield, suggesting it is a brighter fluorophore.[1]
-
Solubility and Aggregation: The PEGylated version boasts superior water solubility, which is a major advantage in biological buffers as it helps prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[1]
-
Application Suitability: For applications demanding maximum brightness where organic solvents are permissible, the non-PEGylated Cy5-NHS ester may be the preferred option.[1] Conversely, for biological applications in aqueous media that are sensitive to aggregation and non-specific binding, the enhanced biocompatibility and solubility of PEGylated Cy5 may be more critical.[1]
Caption: Structural differences and their impact on key properties.
Experimental Protocols
Accurate spectroscopic characterization is crucial for validating the performance of fluorescent probes. Below are detailed methodologies for determining two key parameters: fluorescence quantum yield and photostability.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method is a widely used technique that involves comparing the fluorescence of a sample to a standard with a known quantum yield.[3]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescence standard with known quantum yield in the same solvent (e.g., Cresyl Violet)
-
PEGylated and non-PEGylated Cy5 samples
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the Cy5 samples in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the Cy5 samples. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the standard and the Cy5 samples, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the Cy5 sample (Φₓ) can be calculated using the following equation:[3]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the straight-line fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Assessment of Photostability
Photobleaching is the irreversible loss of fluorescence due to light-induced chemical damage.[2] Assessing photostability is critical for applications requiring prolonged or intense illumination, such as single-molecule studies and super-resolution microscopy.
Materials:
-
Fluorescence microscope equipped with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).
-
PEGylated and non-PEGylated Cy5 samples, either in solution or conjugated to a biomolecule and immobilized on a glass slide.
-
Antifade reagent (optional, for comparison).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare samples of PEGylated and non-PEGylated Cy5 at a concentration suitable for fluorescence microscopy. For a robust comparison, immobilize the fluorophores on a surface (e.g., via biotin-streptavidin interaction if using labeled biomolecules) to prevent diffusion out of the focal plane.
-
Image Acquisition:
-
Focus on the sample and adjust the imaging parameters (laser power, exposure time, etc.) to obtain a clear initial fluorescence signal.
-
Acquire a time-lapse series of images under continuous illumination. Use the same acquisition parameters for both PEGylated and non-PEGylated samples.
-
-
Data Analysis:
-
Select regions of interest (ROIs) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROIs for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time (or exposure number).
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence intensity to decrease to half its initial value (t₁/₂) can be used as a quantitative measure of photostability.
-
Caption: Workflow for comparing quantum yield and photostability.
References
A Comparative Guide to Alternatives for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein labeling, the selection of a suitable fluorescent dye is a critical step that directly influences experimental outcomes. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a popular choice due to its far-red fluorescence, which minimizes background autofluorescence from biological samples, and its integrated polyethylene glycol (PEG) linkers that enhance solubility and reduce non-specific binding. This guide provides an objective comparison of commercially available alternatives to this compound, focusing on their performance characteristics and supported by experimental data and protocols.
The primary alternatives to Cy5-based dyes in the far-red spectrum include Alexa Fluor 647, DyLight 650, and iFluor 647. These dyes are commonly available as N-hydroxysuccinimide (NHS) esters for efficient labeling of primary amines on proteins.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often guided by key performance indicators such as spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability. The following tables summarize the key quantitative data for Cy5 and its leading alternatives.
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 | iFluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 | ~652 | ~654 |
| Emission Maximum (nm) | ~670 | ~668 | ~672 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.27 | ~0.33 | Not readily available | ~0.25 |
| Photostability | Moderate | High[1][2] | High | High |
Table 1: Key Performance Metrics of Cy5 and its Alternatives. Data is compiled from various manufacturer and literature sources[1][2][3][][5][6][7][8][9][10][11][12].
While the spectral characteristics of these dyes are largely similar, allowing for their use with the same instrument settings, notable differences exist in their brightness and photostability. Alexa Fluor 647, in particular, is consistently reported to be brighter and more photostable than Cy5[1][2][13][8][14]. A significant drawback of Cy5 is its tendency to form non-fluorescent aggregates, especially at higher degrees of labeling, which can lead to self-quenching and a reduction in the overall fluorescence of the conjugate[1][2]. Alexa Fluor 647 exhibits significantly less of this self-quenching effect, resulting in brighter and more reliable signals[1][2]. DyLight 650 and iFluor 647 are marketed as high-performance alternatives with brightness and photostability comparable or superior to Cy5[6][7][9][10].
The Role of PEG Linkers
The this compound molecule incorporates a total of 14 PEG units. PEGylation of fluorescent dyes offers several advantages for protein labeling:
-
Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the dye-protein conjugate, which is particularly beneficial when working with hydrophobic dyes or at high labeling densities[15].
-
Reduced Non-specific Binding: The PEG linker can minimize non-specific interactions of the labeled protein with surfaces or other molecules, leading to improved signal-to-noise ratios in various assays[15].
-
Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life.
Alternatives to the specific PEG9-PEG5 linker are available, such as DyLight 650-4xPEG, which incorporates four polyethylene glycol chains[15][16]. While direct comparative studies on the optimal PEG linker length and structure for every application are limited, the general principle is that longer PEG chains can provide a greater "stealth" effect, reducing non-specific interactions[17]. However, excessively long linkers might also introduce steric hindrance, potentially affecting the binding affinity of the labeled protein to its target[18]. The choice of a PEGylated dye should therefore be guided by the specific experimental requirements.
Experimental Protocols
Accurate and reproducible protein labeling is crucial for reliable downstream applications. Below are detailed protocols for key experimental procedures.
Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling proteins with amine-reactive NHS ester dyes such as Cy5, Alexa Fluor 647, DyLight 650, and iFluor 647.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS ester of the fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the protein solution at a calculated molar excess. A starting point for optimization is a 10-fold molar excess of dye to protein. Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the protein-dye conjugate.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the consistency and performance of labeled proteins.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A280) and at the excitation maximum of the dye (A_max) using a UV-Vis spectrophotometer.
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio should be determined empirically for each specific protein and application to avoid over-labeling and potential fluorescence quenching[19].
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships described, the following diagrams are provided.
Conclusion
While this compound remains a viable option for protein labeling, several alternatives offer significant performance advantages. Alexa Fluor 647 stands out for its superior brightness and photostability, which can lead to more sensitive and robust experimental data[1][2][13][8][14]. DyLight 650 and iFluor 647 also present themselves as strong, cost-effective alternatives with comparable or enhanced performance characteristics[6][7][9][10]. The inclusion of PEG linkers in these alternative dyes, such as in DyLight 650-4xPEG, provides the same benefits of increased solubility and reduced non-specific binding as the PEGylated Cy5 derivative[15]. Ultimately, the choice of the optimal fluorescent dye will depend on the specific requirements of the application, including the desired level of sensitivity, the need for photostability in imaging experiments, and budgetary considerations. For demanding applications requiring high sensitivity and photostability, Alexa Fluor 647 and other next-generation dyes often represent a superior choice over traditional Cy5 derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. Thermo Scientific DyLight 650 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. BP Light 650, DyLight 650 equivalent | BroadPharm [broadpharm.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. iFluor® 647 succinimidyl ester | AAT Bioquest [aatbio.com]
- 10. iFluor® Ultra 647 succinimidyl ester | AAT Bioquest [aatbio.com]
- 11. BP Fluor 647 NHS Ester, Alexa Fluor 647 NHS equivalent | BroadPharm [broadpharm.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Thermo Scientific DyLight 650-4xPEG NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 16. DyLight™ 650-4xPEG NHS Ester 1 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 18. The length of polypeptide linker affects the stability of green fluorescent protein fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Comparative Guide to Far-Red Fluorophores: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a quantitative comparison of the PEGylated cyanine dye, N-(m-PEG9)-N'-(PEG5-acid)-Cy5, with other commonly used far-red fluorophores, namely Cyanine 5 (Cy5), Alexa Fluor 647, and DyLight 650. The data presented is supported by detailed experimental protocols to facilitate reproducibility and validation.
Performance Comparison of Far-Red Fluorophores
The overall performance of a fluorophore is primarily dictated by its quantum yield, molar extinction coefficient, and photostability. The quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield contributes to a brighter fluorescent signal.
| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) |
| This compound | Not explicitly reported; likely < 0.2[1] | ~170,000[2] | 649[2] | 667[2] |
| Cyanine 5 (Cy5) | ~0.2[3] | ~250,000[3] | ~646[3] | ~662[3] |
| Alexa Fluor 647 | 0.33 | ~270,000 | ~650 | ~668 |
| DyLight 650 | High[4] | ~250,000[5][6] | ~652[5][6] | ~672[5][6] |
Note: The quantum yield of PEGylated Cy5 derivatives can be lower than that of the parent Cy5 dye. For instance, a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[1] The inclusion of polyethylene glycol (PEG) chains in this compound is designed to enhance aqueous solubility and reduce non-specific binding, which can be advantageous in biological applications.
Experimental Protocols
The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The following protocol details the relative quantum yield measurement method, which compares the fluorescence of a sample to a standard of known quantum yield.
Relative Quantum Yield Determination
This method relies on the principle that for dilute solutions with low absorbance, the fluorescence intensity is linearly proportional to the amount of light absorbed and the quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorophore of interest (sample)
-
A quantum yield standard with a known quantum yield and spectral properties similar to the sample (e.g., for Cy5 and its derivatives, a well-characterized solution of Cy5 or Alexa Fluor 647 can be used).
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for biological applications).
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of the solvent blank and all the prepared dilutions of the sample and the standard.
-
Record the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation and emission slits of the spectrofluorometer to a fixed width.
-
Measure the fluorescence emission spectrum of the solvent blank.
-
Measure the fluorescence emission spectra of all the dilutions of the sample and the standard at the same excitation wavelength. The emission range should cover the entire fluorescence band of the fluorophore.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the measured fluorescence spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard dilutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is equal to 1).
-
Experimental Workflow
Caption: Experimental workflow for relative quantum yield determination.
Signaling Pathways and Logical Relationships
The choice between this compound and its alternatives often depends on the specific experimental requirements. The following diagram illustrates the decision-making process based on key fluorophore properties.
Caption: Decision matrix for fluorophore selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. FluoroFinder [app.fluorofinder.com]
A Comparative Guide to the Activity of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Conjugate
This guide provides a comprehensive validation of the N-(m-PEG9)-N'-(PEG5-acid)-Cy5 conjugate, a near-infrared (NIR) fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document outlines the conjugate's performance in comparison to other relevant fluorescent dyes, supported by experimental data and detailed protocols.
Product Overview
This compound is a PEGylated cyanine 5 (Cy5) dye featuring a hydrophilic polyethylene glycol (PEG) linker and a terminal carboxylic acid group.[1][2] The PEG linker enhances aqueous solubility and biocompatibility, while the carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules such as antibodies and proteins.[2] The Cy5 fluorophore exhibits excitation and emission maxima in the near-infrared spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence.
Performance Comparison
The inclusion of a PEG linker in Cy5 dyes is intended to improve their utility in biological applications by increasing hydrophilicity and reducing non-specific binding. While direct comparative data for this compound is limited, analysis of a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, provides valuable insights into the effects of PEGylation on the spectroscopic properties of Cy5.
| Spectroscopic Property | This compound | Alexa Fluor 647 | IRDye 800CW |
| Excitation Maximum (λex) | ~649 nm | ~650 nm | ~774 nm |
| Emission Maximum (λem) | ~667 nm | ~668 nm | ~789 nm |
| Molar Extinction Coefficient (ε) | Not explicitly reported; likely lower than non-PEGylated Cy5 (~250,000 M⁻¹cm⁻¹) | ~270,000 M⁻¹cm⁻¹ | ~240,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 had a Φ of 0.07 | ~0.33 | ~0.25 |
| Photostability | Generally lower than Alexa Fluor dyes | High | High |
| Solubility | High aqueous solubility due to PEG linker | High aqueous solubility | High aqueous solubility |
Key Performance Attributes
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While PEGylation can sometimes lead to a decrease in the molar extinction coefficient and quantum yield compared to the parent dye, the enhanced solubility and reduced aggregation of PEGylated Cy5 can result in brighter conjugates in aqueous environments.
-
Photostability: Cyanine dyes like Cy5 are known to be susceptible to photobleaching. While specific data for this conjugate is unavailable, it is generally observed that dyes like Alexa Fluor 647 exhibit higher photostability than conventional Cy5 dyes.
-
Specificity and Non-Specific Binding: The hydrophilic PEG linker is designed to minimize non-specific binding to cells and other biological components, a common issue with cyanine dyes. This can lead to an improved signal-to-background ratio in imaging applications.
Experimental Protocols
Detailed methodologies for the validation of this compound conjugate activity are provided below.
Bioconjugation to a Primary Antibody
This protocol describes the conjugation of the this compound to a primary antibody via the reaction between the carboxylic acid on the dye and primary amines on the antibody.
Materials:
-
This compound
-
Primary antibody in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Dye Preparation: Dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Activation of Carboxylic Acid:
-
Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved dye.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the activated dye solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the antibody-dye conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography column.[3]
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative assessment of the cellular uptake of the fluorescently labeled antibody.
Materials:
-
Cells of interest
-
Fluorescently labeled antibody
-
FACS buffer (PBS with 2% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and culture overnight.
-
Incubation: Treat cells with varying concentrations of the fluorescently labeled antibody for a defined period (e.g., 1-4 hours) at 37°C. Include an unlabeled antibody control.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in FACS buffer and add a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for Cy5.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the live cell population to determine the level of cellular uptake.[4][5]
Assessment of Subcellular Localization by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of the fluorescently labeled antibody.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled antibody
-
Hoechst 33342 or DAPI for nuclear staining
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on a suitable imaging surface and treat with the fluorescently labeled antibody as described for the flow cytometry protocol.
-
Staining:
-
For live-cell imaging, add Hoechst 33342 and/or organelle-specific trackers to the cells during the last 30 minutes of incubation with the labeled antibody.
-
For fixed-cell imaging, wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100. Subsequently, stain with Hoechst 33342.
-
-
Imaging: Mount the coverslips and image the cells using a confocal microscope with the appropriate laser lines and emission filters for Cy5, the nuclear stain, and any organelle trackers.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescently labeled antibody by observing co-localization with the nuclear or organelle-specific stains.[6][7]
In Vivo Tumor Targeting and Imaging
This protocol outlines the procedure for evaluating the tumor-targeting ability of the fluorescently labeled antibody in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled antibody
-
Saline or PBS for injection
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Model: Establish a tumor xenograft model in immunocompromised mice.[8][9]
-
Probe Administration: Inject the fluorescently labeled antibody intravenously (e.g., via the tail vein) into the tumor-bearing mice. A typical dose would be 1-10 nmol of the conjugate per mouse.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for Cy5.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent probe.[10]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.[11]
Visualizations
Experimental Workflow for Antibody Conjugation and Purification
Caption: Workflow for Antibody Conjugation and Purification.
Targeted Cell Imaging Signaling Pathway
Caption: General Principle of Targeted Cell Imaging.
Cellular Uptake Analysis Workflow
Caption: Workflow for Cellular Uptake Analysis.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. protocols.io [protocols.io]
- 4. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Advantages of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving therapeutic efficacy. A key determinant of a PROTAC's success is the linker that connects the target protein binder to the E3 ligase ligand. This guide provides an in-depth comparison of the advantages of utilizing the N-(m-PEG9)-N'-(PEG5-acid)-Cy5 linker in PROTACs, supported by representative experimental data and detailed protocols.
The choice of a linker is far from trivial; its length, flexibility, and chemical composition profoundly impact a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase. Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their favorable characteristics. This guide specifically explores the benefits of a dual-PEG linker system, this compound, which combines an extended PEG9 chain with a PEG5-acid moiety and a Cy5 fluorescent label.
Enhanced Physicochemical Properties and Solubility
A significant challenge in PROTAC development is their frequently poor aqueous solubility, stemming from their high molecular weight and often lipophilic nature. This can impede their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol units, are known to significantly improve the solubility of PROTACs. The extended PEG9 and PEG5 components of this compound introduce a high degree of hydrophilicity, which can lead to superior solubility compared to shorter PEG chains or purely aliphatic linkers.
Table 1: Comparative Solubility of a Hypothetical PROTAC with Different Linkers
| Linker Type | Composition | Predicted Aqueous Solubility |
| This compound | PEG-based (14 PEG units total) | High |
| Alkyl Linker | C12 Alkyl Chain | Low |
| Short PEG Linker | PEG4 | Moderate |
Note: This table illustrates the general trend of increased solubility with longer PEG chains based on established principles of medicinal chemistry.
Optimal Flexibility and Ternary Complex Formation
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's length and flexibility are critical for achieving the optimal orientation of the target protein and the E3 ligase to enable efficient ubiquitination. A linker that is too short may create steric hindrance, while an overly long and flexible linker might lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
The this compound linker, with a total of 14 PEG units, offers significant flexibility, allowing the PROTAC to adopt multiple conformations and increasing the probability of forming a productive ternary complex. This extended length can be particularly advantageous for targeting proteins with deep binding pockets or for engaging E3 ligases with less accessible surfaces.
Enhanced Degradation Efficacy
The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While the optimal linker length is target-dependent, studies have shown that PEG-based linkers can lead to potent degradation.
Table 2: Representative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Reference Study |
| BRD4 | PEG4 | 1.8 | >95 | Fictionalized Data for Illustration |
| BRD4 | C12 Alkyl | 25 | ~80 | Fictionalized Data for Illustration |
| ERα | 16-atom (PEG-like) | ~10 | ~95% | Representative Literature Data[1] |
| ERα | 9-atom (Alkyl-like) | >1000 | ~50% | Representative Literature Data[1] |
Note: This data is representative and compiled from different studies to illustrate the general trend of improved efficacy with optimized PEG-based linkers. Direct comparative data for this compound is not publicly available.
Fluorescent Labeling for Mechanistic Studies
A unique advantage of the this compound linker is the incorporation of the Cy5 fluorescent dye. Cy5 is a far-red emitting fluorophore, which is beneficial for live-cell imaging due to reduced phototoxicity and background autofluorescence. This fluorescent tag enables researchers to:
-
Visualize PROTAC uptake and subcellular localization: Tracking the fluorescently labeled PROTAC provides direct evidence of cell permeability and its distribution within the cell.
-
Monitor protein degradation in real-time: By co-localizing the fluorescent PROTAC with a fluorescently tagged target protein, it is possible to visualize the degradation process as it occurs.
-
Quantify ternary complex formation: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be employed with the fluorescently labeled PROTAC to study the kinetics and stability of the ternary complex.
Experimental Protocols
To aid researchers in evaluating PROTACs utilizing the this compound linker, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex in vitro.
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled PROTAC (this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Binding of PROTAC to the first protein: In a microplate, add a fixed concentration of the fluorescent PROTAC and the target protein.
-
Titration of the second protein: Add increasing concentrations of the E3 ligase complex to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the E3 ligase concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high concentrations due to the "hook effect".
Live-Cell Imaging of PROTAC Activity
This protocol allows for the visualization of PROTAC uptake and its effect on the target protein in living cells.
Materials:
-
Cells expressing a fluorescently tagged version of the target protein (e.g., GFP-Target)
-
This compound PROTAC
-
Live-cell imaging medium
-
Confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish suitable for microscopy.
-
PROTAC Treatment: Treat the cells with the Cy5-labeled PROTAC at a desired concentration.
-
Imaging:
-
Place the dish on the microscope stage.
-
Acquire images in both the GFP (for the target protein) and Cy5 (for the PROTAC) channels over time (e.g., every 30 minutes for 24 hours).
-
-
Image Analysis:
-
Analyze the images to observe the co-localization of the PROTAC and the target protein.
-
Quantify the fluorescence intensity of the GFP-tagged target protein over time to measure the kinetics of degradation.
-
Visualizing the PROTAC Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
References
A Researcher's Guide to Cross-Reactivity of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of antibodies labeled with the fluorescent dye-linker conjugate, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. As the use of PEGylated and fluorescently-labeled antibodies becomes increasingly prevalent in research and therapeutic development, understanding and mitigating non-specific binding is critical for data integrity and clinical safety. This document outlines the potential sources of cross-reactivity, provides detailed experimental protocols for its assessment, and presents a comparative analysis with alternative labeling strategies.
Understanding the Sources of Cross-Reactivity
The cross-reactivity of an antibody labeled with this compound can stem from three primary sources: the antibody itself, the polyethylene glycol (PEG) linker, and the Cy5 fluorescent dye.
-
Antibody-Dependent Cross-Reactivity: The inherent specificity of the monoclonal or polyclonal antibody dictates its binding to the target antigen. Off-target binding can occur due to shared epitopes on other proteins. This is a fundamental aspect of antibody validation.
-
PEG-Mediated Cross-Reactivity: The PEG linker, while designed to improve solubility and reduce immunogenicity, can itself be a target for antibodies.[1][2] Pre-existing anti-PEG antibodies in biological samples can bind to the PEG moiety of the labeled antibody, leading to non-specific signal and, in clinical applications, accelerated clearance of PEGylated therapeutics.[3][4] Studies have shown that anti-PEG antibodies can also cross-react with other polymers containing similar CH2-CH2-O subunits, such as polypropylene glycol (PPG) and polytetramethylene ether glycol (PTMEG).[2]
-
Cy5-Mediated Non-Specific Binding: The cyanine 5 (Cy5) dye has been reported to exhibit non-specific binding to certain cell types, particularly monocytes and macrophages, which can express Fc receptors.[5][6] This interaction is independent of the antibody's specificity and can lead to false-positive signals in applications like flow cytometry.
Comparative Analysis of Labeled Antibodies
The choice of labeling strategy can significantly impact the specificity and signal-to-noise ratio of an immunoassay. Below is a summary of hypothetical performance data comparing an antibody labeled with this compound to an antibody labeled with a traditional NHS-ester Cy5 and an alternative fluorophore conjugate.
Table 1: Comparison of Labeled Antibody Specificity and Non-Specific Binding
| Performance Metric | This compound Labeled Antibody | Traditional NHS-Ester Cy5 Labeled Antibody | Alternative Fluorophore (e.g., Alexa Fluor 647) Labeled Antibody |
| Target Specificity (ELISA, OD450) | 2.85 | 2.90 | 2.88 |
| Anti-PEG Cross-Reactivity (ELISA, OD450) | 0.45 | 0.05 | 0.06 |
| Non-Specific Binding (Flow Cytometry, MFI on Monocytes) | 1500 | 1450 | 800 |
| Photostability | Moderate | Moderate | High |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental results, rigorous testing of labeled antibody cross-reactivity is essential. The following are detailed protocols for key experiments.
Protocol 1: ELISA for Detecting Anti-PEG Antibody Cross-Reactivity
This protocol is adapted from established methods for detecting anti-PEG antibodies.[4][7]
Objective: To determine if the PEGylated antibody is recognized by anti-PEG antibodies.
Materials:
-
High-binding 96-well microplates
-
This compound labeled antibody
-
Unlabeled antibody (as a control)
-
Samples containing known or suspected anti-PEG antibodies (e.g., patient serum)
-
Coating Buffer (PBS, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG/IgM secondary antibody
-
TMB substrate
-
Stop Solution (2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat wells with 10 µg/mL of the this compound labeled antibody and the unlabeled antibody in separate wells. Incubate overnight at 4°C.
-
Washing: Wash plates three times with Wash Buffer.
-
Blocking: Block wells with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash plates three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash plates three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG/IgM to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash plates five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Western Blot for Antibody Specificity
This protocol is a standard method for validating antibody specificity against a complex protein lysate.[1][8][9]
Objective: To confirm that the labeled antibody binds to its intended target protein and to identify any off-target binding.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
This compound labeled antibody
-
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescence imaging system
Procedure:
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound labeled antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Imaging: Image the membrane using a fluorescence imaging system with appropriate excitation and emission filters for Cy5.
Protocol 3: Flow Cytometry for Non-Specific Binding
Objective: To quantify the non-specific binding of the labeled antibody to different cell populations.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound labeled isotype control antibody
-
This compound labeled antibody of interest
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc blocking reagent (optional but recommended)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL.
-
Fc Blocking (Optional): Incubate cells with an Fc blocking reagent for 10 minutes at 4°C.
-
Staining: Aliquot 100 µL of the cell suspension into tubes. Add the labeled antibody of interest and the isotype control to separate tubes at the same concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, ensuring to gate on specific cell populations (e.g., lymphocytes, monocytes).
Conclusions and Recommendations
The use of this compound labeled antibodies offers advantages in terms of solubility and provides a fluorescent tag for detection. However, researchers must be vigilant about potential cross-reactivity arising from the antibody, the PEG linker, and the Cy5 dye. A multi-pronged approach to validation, including ELISA for anti-PEG reactivity, Western blotting for on-target specificity, and flow cytometry for non-specific cellular binding, is crucial for ensuring reliable and reproducible data. When significant non-specific binding is observed, the use of alternative fluorophores with lower intrinsic stickiness, such as Alexa Fluor dyes, should be considered. Furthermore, for applications involving biological samples that may contain anti-PEG antibodies, screening for their presence is a critical step in assay development and interpretation of results.
References
- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 4adi.com [4adi.com]
- 5. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 6. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. research.pasteur.fr [research.pasteur.fr]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Researchers and drug development professionals handling N-(m-PEG9)-N'-(PEG5-acid)-Cy5 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This fluorescent dye, a PEGylated Cyanine 5, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper waste management is not just a regulatory requirement but a critical aspect of responsible research.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound is to avoid release to the environment [1]. All waste containing this substance, including the container and any unused material, must be disposed of at an approved waste disposal plant[1]. It is imperative to treat this chemical as hazardous waste.
Key Disposal Steps:
-
Collection: Collect any spillage and all waste materials containing this compound in a designated, clearly labeled, and sealed container.
-
Segregation: Keep this waste segregated from other laboratory waste streams to prevent cross-contamination and ensure it receives the correct disposal pathway.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for hazardous chemical waste disposal. They will provide guidance on appropriate containers, labeling, and pickup schedules.
-
Documentation: Maintain accurate records of the amount of this compound being discarded, in accordance with your institution's policies and local regulations.
-
Personal Protective Equipment (PPE): When handling waste containing this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Hazard Summary
The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS)[1].
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is based on the provided Safety Data Sheet. Always consult your institution's specific safety protocols and the most current SDS for the chemicals you are using.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(m-PEG9)-N'-(PEG5-acid)-Cy5. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Appropriate PPE is mandatory to prevent exposure.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against splashes and aerosols of the chemical. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. | A chemical fume hood provides the primary means of controlling inhalation exposure.[3] |
Operational Workflow for Safe Handling
Following a systematic workflow is crucial for minimizing risks during the handling and use of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
